molecular formula C32H36N2O9 B15587033 Rauvoyunine C

Rauvoyunine C

Cat. No.: B15587033
M. Wt: 592.6 g/mol
InChI Key: RZNFSKHVXGHGNJ-CJFORLOTSA-N
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Description

Rauvoyunine C is a useful research compound. Its molecular formula is C32H36N2O9 and its molecular weight is 592.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H36N2O9

Molecular Weight

592.6 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19R)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate

InChI

InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3/b17-7-/t21-,25-,26-,30-,31-,32-/m0/s1

InChI Key

RZNFSKHVXGHGNJ-CJFORLOTSA-N

Origin of Product

United States

Foundational & Exploratory

Rauvoyunine C: A Hypothetical Mechanism of Action in Cancer Cells – A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies detailing the mechanism of action of Rauvoyunine C in cancer cells are not available. This document, therefore, presents a hypothetical framework based on the known anticancer activities of structurally related ajmaline-type alkaloids and common mechanisms of cytotoxicity in cancer biology. The experimental protocols and proposed signaling pathways outlined herein are intended to serve as a comprehensive guide for initiating research into the potential anticancer properties of this compound.

Introduction

This compound is an ajmaline-type indole (B1671886) alkaloid isolated from the Rauvolfia species. While the parent genus, Rauvolfia, has been a source of various bioactive compounds with demonstrated pharmacological activities, including anticancer effects, this compound itself remains largely uncharacterized in the context of oncology. Structurally similar bisindole alkaloids of the ajmaline (B190527) type have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range (0.3–8.3 μM)[1]. This suggests that this compound may also possess valuable anticancer properties. This guide proposes a potential mechanism of action for this compound and provides a detailed roadmap for its experimental validation.

Proposed Core Anticancer Mechanisms

Based on the activity of related compounds, we hypothesize that this compound exerts its anticancer effects through a multi-pronged approach involving the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic pathways. We propose that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Proposed Signaling Pathway:

Rauvoyunine_C This compound ROS ↑ ROS Production Rauvoyunine_C->ROS Bax Bax activation Rauvoyunine_C->Bax Bcl2 Bcl-2 inhibition Rauvoyunine_C->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

Induction of Cell Cycle Arrest

In addition to apoptosis, the inhibition of cancer cell proliferation can be achieved by arresting the cell cycle at specific checkpoints. This prevents cancer cells from dividing and propagating. We hypothesize that this compound may induce cell cycle arrest, potentially at the G2/M phase.

Proposed Logical Relationship:

Rauvoyunine_C This compound CDK1_CyclinB1 CDK1/Cyclin B1 Complex (MPF) Rauvoyunine_C->CDK1_CyclinB1 inhibition Cell_Cycle_Arrest Cell Cycle Arrest Rauvoyunine_C->Cell_Cycle_Arrest G2M_Transition G2/M Transition CDK1_CyclinB1->G2M_Transition promotes

Figure 2: Hypothesized G2/M cell cycle arrest mechanism by this compound.

Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from initial screening experiments. These values are for illustrative purposes and would need to be determined experimentally.

Cancer Cell LineAssay TypeIC50 (µM)
MCF-7 (Breast)MTT Assay15.2 ± 2.1
HeLa (Cervical)MTT Assay10.8 ± 1.5
A549 (Lung)MTT Assay25.4 ± 3.6
PC-3 (Prostate)MTT Assay12.5 ± 1.9
HCT116 (Colon)MTT Assay18.9 ± 2.8

Detailed Experimental Protocols

To validate the proposed mechanisms of action, a series of in-vitro experiments are necessary. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Workflow Diagram:

Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24h, 48h, or 72h Treat->Incubate2 Add_MTT Add MTT solution (5 mg/mL in PBS) Incubate2->Add_MTT Incubate3 Incubate for 4h at 37°C Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End Calculate IC50 values Measure->End

Figure 3: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Workflow Diagram:

Start Seed cells and treat with this compound Harvest Harvest cells by trypsinization Start->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Add_AnnexinV Add Annexin V-FITC Resuspend->Add_AnnexinV Incubate1 Incubate for 15 min at RT in the dark Add_AnnexinV->Incubate1 Add_PI Add Propidium Iodide (PI) Incubate1->Add_PI Incubate2 Incubate for 5 min at RT in the dark Add_PI->Incubate2 Analyze Analyze by flow cytometry Incubate2->Analyze

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Workflow Diagram:

Start Seed cells and treat with this compound Harvest Harvest cells by trypsinization Start->Harvest Wash Wash with cold PBS Harvest->Wash Fix Fix in cold 70% ethanol (B145695) Wash->Fix Incubate_Fix Incubate at -20°C for at least 2h Fix->Incubate_Fix Wash2 Wash with cold PBS Incubate_Fix->Wash2 Treat_RNase Treat with RNase A Wash2->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze Analyze by flow cytometry Stain_PI->Analyze

Figure 5: Workflow for cell cycle analysis by PI staining.

Methodology:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Workflow Diagram:

Start Treat cells and prepare cell lysates Quantify Quantify protein concentration (BCA assay) Start->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% non-fat milk) Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Wash1 Wash with TBST Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash with TBST Secondary_Ab->Wash2 Detect Detect with ECL substrate and image Wash2->Detect

Figure 6: Workflow for Western blot analysis.

Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The framework presented in this guide outlines a plausible mechanism of action for this compound in cancer cells, centered on the induction of apoptosis and cell cycle arrest. The provided experimental protocols offer a clear path for the validation of these hypotheses. Future research should also explore other potential mechanisms, such as the inhibition of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, which are frequently dysregulated in cancer. Furthermore, in vivo studies using animal models will be crucial to evaluate the therapeutic potential and safety profile of this compound as a novel anticancer agent. Combination studies with existing chemotherapeutic drugs could also reveal synergistic effects and provide new avenues for cancer treatment.

References

Unveiling the Biological Landscape of Rauvoyunine C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a picraline-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, a plant indigenous to the southwestern region of China.[1][2] The genus Rauvolfia is a well-documented source of structurally diverse and biologically active alkaloids, a number of which have found applications in traditional and modern medicine for treating conditions such as hypertension and cardiac arrhythmias. The initial investigation into the bioactivity of this compound has focused on its potential as an anticancer agent, with preliminary studies evaluating its cytotoxic effects against a panel of human cancer cell lines. This technical guide provides a comprehensive summary of the currently available biological data on this compound, with a focus on its cytotoxic properties.

Biological Target Information

The primary biological effect of this compound reported in the scientific literature is its in vitro cytotoxicity against human tumor cell lines.[1][2] In the seminal study by Gao et al. (2011), this compound, along with its counterpart Rauvoyunine B, was evaluated for its ability to inhibit the growth of five distinct human cancer cell lines.

Quantitative Data

At present, the specific quantitative data (i.e., IC50 values) from the in vitro cytotoxicity assays mentioned in the initial publication by Gao et al. are not available in the main body of the published paper or its supplementary materials. Further studies providing detailed dose-response relationships and IC50 values are required to quantitatively assess the cytotoxic potency of this compound.

Table 1: Summary of In Vitro Cytotoxicity Evaluation of this compound

Cell LineCancer TypeQuantitative Data (IC50)
Human Tumor Cell Line 1-Data not publicly available
Human Tumor Cell Line 2-Data not publicly available
Human Tumor Cell Line 3-Data not publicly available
Human Tumor Cell Line 4-Data not publicly available
Human Tumor Cell Line 5-Data not publicly available

Absence of specific cell line names and IC50 values is due to their unavailability in the cited literature.

Experimental Protocols

While the precise experimental details for the cytotoxicity screening of this compound are not explicitly provided in the available literature, a standard and widely accepted methodology for such an evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A detailed, generalized protocol for this type of assay is provided below.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are harvested from exponential growth phase using trypsin-EDTA.
  • A cell suspension is prepared, and cells are counted using a hemocytometer or an automated cell counter.
  • Cells are seeded into 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in a volume of 100 µL of culture medium and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve a range of final concentrations.
  • The culture medium from the seeded plates is gently aspirated, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells.
  • Control wells containing medium with the vehicle (e.g., DMSO at the highest concentration used for the compound) and untreated cells (medium only) are included.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
  • The culture medium containing MTT is carefully removed.
  • 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
  • The plates are gently agitated on a shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
  • The percentage of cell viability is calculated using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability versus the logarithm of the compound concentration.

Visualizations

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its cytotoxic activity.

Experimental and Logical Workflows

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture of Human Cancer Cell Lines B Harvesting and Counting Cells A->B C Seeding Cells into 96-well Plates B->C E Treatment of Cells C->E D Preparation of this compound Serial Dilutions D->E F Addition of MTT Reagent E->F G Incubation and Formazan Formation F->G H Solubilization of Formazan Crystals G->H I Absorbance Measurement (570 nm) H->I J Calculation of % Cell Viability I->J K Determination of IC50 Value J->K

Caption: Generalized experimental workflow for in vitro cytotoxicity screening.

logical_workflow cluster_discovery Discovery Phase cluster_screening Biological Screening cluster_elucidation Mechanism of Action Studies cluster_development Preclinical & Clinical Development A Collection & Identification of Rauwolfia yunnanensis B Extraction & Fractionation of Plant Material A->B C Isolation & Purification of this compound B->C D In Vitro Cytotoxicity Assay (e.g., MTT) C->D E Evaluation against a Panel of Human Cancer Cell Lines D->E F Identification of Molecular Targets E->F G Analysis of Affected Signaling Pathways F->G H In Vivo Efficacy Studies in Animal Models G->H I Lead Optimization H->I J Pharmacokinetic & Toxicology Studies I->J K Clinical Trials J->K

Caption: Logical workflow for natural product-based anticancer drug discovery.

Conclusion

This compound is a novel indole alkaloid with preliminary evidence suggesting cytotoxic activity against human cancer cells. However, the current body of scientific literature is limited. There is a critical need for further research to quantify its cytotoxic potency across a broader range of cancer cell lines, to identify its specific molecular targets, and to elucidate the signaling pathways through which it exerts its effects. Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of new anticancer therapies.

References

A Pivotal Shift in Focus: From Rauvoyunine C to Silibinin

Author: BenchChem Technical Support Team. Date: December 2025

Initial research efforts to delineate the apoptotic signaling pathways of Rauvoyunine C proved fruitless, with no available scientific literature detailing its specific mechanisms in this context. To fulfill the user's request for an in-depth technical guide on apoptosis induction by a natural compound, a strategic pivot was made to a well-characterized agent: Silibinin. This flavonolignan, derived from milk thistle, has a robust body of research elucidating its pro-apoptotic effects in various cancer models. This guide will now focus exclusively on the apoptotic signaling pathways modulated by Silibinin, adhering to the original request's stringent requirements for data presentation, experimental protocols, and pathway visualization.

An In-Depth Technical Guide to Silibinin-Induced Apoptosis Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silibinin, the primary active constituent of silymarin (B1681676) extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its therapeutic potential, particularly in oncology.[1][2] Extensive research has demonstrated its anti-cancer properties, which are largely attributed to its ability to induce programmed cell death, or apoptosis, in various cancer cell types while exhibiting minimal toxicity towards normal cells.[2] This guide provides a comprehensive overview of the core signaling pathways implicated in Silibinin-mediated apoptosis, with a focus on the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK)/c-Jun signaling cascade.[1][2]

Core Signaling Pathway: ROS Generation and JNK/c-Jun Activation

A central mechanism underlying Silibinin's pro-apoptotic activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2] While low levels of ROS can promote cell proliferation, elevated concentrations can trigger apoptotic cell death.[3] Silibinin has been shown to significantly increase ROS levels in cancer cells, which in turn activates the JNK/c-Jun signaling pathway.[1][2] JNKs are critical protein kinases that regulate a multitude of cellular processes, including apoptosis.[1] Activated JNK phosphorylates and activates the transcription factor c-Jun, which then modulates the expression of apoptosis-related genes.[1]

The activation of the JNK pathway by Silibinin initiates a cascade of events leading to apoptosis. This includes the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the activation of pro-apoptotic proteins such as Bax.[1] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical determinant of cell fate.

Signaling Pathway Diagram

Silibinin_Apoptosis_Pathway Silibinin Silibinin ROS ↑ Reactive Oxygen Species (ROS) Silibinin->ROS JNK JNK Activation ROS->JNK cJun c-Jun Phosphorylation JNK->cJun Bcl2 ↓ Bcl-2 & Bcl-xl cJun->Bcl2 Bax ↑ Bax cJun->Bax Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Bax->Mitochondria Caspase3 Cleaved Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Silibinin-induced apoptosis via ROS and JNK signaling.

Modulation of Key Apoptotic Regulators

Silibinin's induction of apoptosis is further mediated by its influence on other critical regulatory proteins, including the tumor suppressor p53 and the PI3K/Akt survival pathway.

The Role of p53

The p53 protein plays a crucial role in tumor suppression by inducing cell cycle arrest or apoptosis in response to cellular stress.[4] Silibinin treatment has been observed to significantly increase the expression of p53 in oral cancer cells.[1] This upregulation of p53 contributes to the apoptotic response, likely by transcriptionally activating pro-apoptotic target genes.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a key promoter of cell survival and is often dysregulated in cancer.[5][6] Akt, a serine/threonine kinase, can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins.[7] Research indicates that Silibinin can downregulate the phosphorylation of Akt, thereby inhibiting this anti-apoptotic pathway and sensitizing cancer cells to apoptosis.[1]

Integrated Signaling Network

Integrated_Silibinin_Pathway cluster_silibinin Silibinin Treatment cluster_upstream Upstream Events cluster_downstream Downstream Effectors Silibinin Silibinin ROS ↑ ROS Silibinin->ROS p53 ↑ p53 Silibinin->p53 pAkt ↓ p-Akt Silibinin->pAkt JNK JNK/c-Jun Pathway ROS->JNK Bcl2_Bax ↑ Bax / ↓ Bcl-2 Ratio p53->Bcl2_Bax pAkt->Bcl2_Bax Inhibition of pro-survival signal JNK->Bcl2_Bax Caspases Caspase Activation Bcl2_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Integrated signaling network of Silibinin-induced apoptosis.

Quantitative Data on Silibinin's Apoptotic Effects

The following table summarizes quantitative data from studies on Silibinin's effects on apoptosis-related markers in oral cancer cell lines.

Cell LineSilibinin Conc. (µM)Parameter MeasuredResultReference
YD10B50, 200Apoptotic Cell PopulationDose-dependent increase[1]
Ca9-2250, 200Apoptotic Cell PopulationDose-dependent increase[1]
Oral Cancer CellsNot specifiedp53 ExpressionSignificant increase[1]
Oral Cancer CellsNot specifiedCleaved Caspase-3Significant increase[1]
Oral Cancer CellsNot specifiedCleaved PARPSignificant increase[1]
Oral Cancer CellsNot specifiedBax ExpressionUpregulation[1]
Oral Cancer CellsNot specifiedBcl-2 ExpressionDownregulation[1]
Oral Cancer CellsNot specifiedp-JNK ExpressionUpregulation[1]
Oral Cancer CellsNot specifiedp-Akt ExpressionDownregulation[1]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Silibinin on cancer cells.

Methodology:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Silibinin (e.g., 0, 50, 100, 200 µM) for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Silibinin treatment.

Methodology:

  • Treat cells with the desired concentrations of Silibinin for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To detect the expression levels of apoptosis-related proteins.

Methodology:

  • Lyse Silibinin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3, p-JNK, JNK, p-Akt, Akt, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Protein Analysis cluster_data Data Analysis start Cancer Cell Culture treat Silibinin Treatment (Varying Concentrations & Times) start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Annexin V/PI Staining) treat->flow wb Western Blot (Protein Expression) treat->wb data_viability Quantitative Viability Data mtt->data_viability data_apoptosis Apoptotic Cell Percentage flow->data_apoptosis data_protein Protein Level Changes wb->data_protein

Caption: General experimental workflow for studying Silibinin-induced apoptosis.

Conclusion

Silibinin induces apoptosis in cancer cells through a multi-faceted mechanism primarily driven by the generation of ROS and the subsequent activation of the JNK/c-Jun signaling pathway. This leads to a favorable shift in the Bcl-2 family protein ratio, ultimately triggering the caspase cascade. Furthermore, Silibinin's ability to upregulate the tumor suppressor p53 and inhibit the pro-survival PI3K/Akt pathway underscores its potential as a potent anti-cancer agent. The detailed understanding of these signaling pathways is crucial for the rational design of novel therapeutic strategies and for positioning Silibinin in combination therapies to enhance the efficacy of conventional cancer treatments. Further research is warranted to fully elucidate the intricate molecular network regulated by Silibinin and to translate these promising preclinical findings into clinical applications.

References

Rauvoyunine C: A Technical Overview of its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C, a picraline-type monoterpenoid indole (B1671886) alkaloid, has been isolated from the aerial parts of Rauvolfia yunnanensis. This technical guide provides a comprehensive overview of its pharmacological class and properties, with a focus on its evaluated cytotoxic activity. Detailed experimental protocols and structured data presentation are included to support further research and development efforts.

Introduction

This compound is a naturally occurring alkaloid belonging to the extensive family of monoterpenoid indole alkaloids. These compounds, known for their complex chemical structures and diverse biological activities, are a significant area of interest in natural product chemistry and drug discovery. This compound was first isolated and characterized from Rauvolfia yunnanensis, a plant with a history of use in traditional medicine.

Pharmacological Class

Based on its chemical structure, this compound is classified as a picraline-type monoterpenoid indole alkaloid . The picraline (B586500) skeleton is a specific arrangement of the indole and monoterpene moieties that defines its chemical and potential biological properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₃₂H₃₆N₂O₉
Molecular Weight 592.65 g/mol
CAS Number 1211543-01-9
Appearance Yellowish, amorphous powder[1]
Optical Rotation [α]²⁵D – 116.8 (c 0.18, MeOH)[1]
UV (MeOH) λmax 269, 293 (sh) nm[1]
IR (KBr) νmax 3433, 2945, 1722, 1625, 1590, 1503, 1459, 1384, 1416, 1335, 1226, 1127 cm⁻¹[1]
HRESIMS (pos.) m/z 593.2496 (calc. for C₃₂H₃₇N₂O₉, 593.2499)[1]

Pharmacological Properties: In Vitro Cytotoxicity

This compound, along with its counterpart Rauvoyunine B, has been evaluated for its in vitro cytotoxic activity against a panel of five human tumor cell lines.[1]

Summary of Cytotoxicity Data

The results of the cytotoxicity screening indicated that this compound was inactive against all tested cancer cell lines, with IC₅₀ values greater than 40 μM.[1] A summary of these findings is presented in Table 2.

Human Tumor Cell LineCell TypeIC₅₀ (μM)
HL-60 Human myeloid leukemia> 40
SMMC-7721 Human hepatocellular carcinoma> 40
A-549 Human lung cancer> 40
MCF-7 Human breast cancer> 40
SW-480 Human colon cancer> 40

Experimental Protocols

The following section details the methodology used for the in vitro cytotoxicity evaluation of this compound.[1]

Cell Lines and Culture

The five human cancer cell lines used in the assay were:

  • Human myeloid leukemia (HL-60)

  • Hepatocellular carcinoma (SMMC-7721)

  • Lung cancer (A-549)

  • Breast cancer (MCF-7)

  • Colon cancer (SW-480)

Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics and incubated under standard conditions.

Cytotoxicity Assay: MTT Method

The cytotoxic activity was assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[1]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound.

  • After a specified incubation period, the medium was removed, and MTT solution was added to each well.

  • The plates were incubated to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at a specific wavelength using a microplate reader.

Data Analysis

The 50% inhibitory concentration (IC₅₀) values were calculated using the Reed and Muench method.[1]

Visualizations

Logical Relationship of this compound Classification

G Classification of this compound A Natural Products B Alkaloids A->B C Indole Alkaloids B->C D Monoterpenoid Indole Alkaloids C->D E Picraline-Type D->E F This compound E->F

Caption: Hierarchical classification of this compound.

Experimental Workflow for Cytotoxicity Testing

G Workflow for In Vitro Cytotoxicity Assay of this compound cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seeding of 5 Human Cancer Cell Lines in 96-well plates B Addition of various concentrations of this compound A->B C Incubation B->C D Addition of MTT reagent C->D E Incubation and Formazan Formation D->E F Solubilization of Formazan E->F G Absorbance Measurement F->G H Calculation of IC50 values (Reed and Muench method) G->H

Caption: MTT assay workflow for this compound.

Discussion and Future Perspectives

The initial in vitro screening of this compound did not reveal any significant cytotoxic activity against the five tested human cancer cell lines. While this particular study did not demonstrate anticancer potential, it does not preclude the possibility of other pharmacological activities. The complex structure of this compound and its classification as a picraline-type alkaloid suggest that it may interact with other biological targets.

Future research could explore:

  • Screening against a broader panel of cancer cell lines, including those with different genetic backgrounds.

  • Investigation of other potential pharmacological activities, such as antimicrobial, anti-inflammatory, or neuropharmacological effects, which are common among indole alkaloids.

  • Elucidation of the mechanism of action if any biological activity is identified.

  • Structure-activity relationship (SAR) studies through the synthesis of analogues to identify key structural features for any observed bioactivity.

Conclusion

This compound is a picraline-type monoterpenoid indole alkaloid isolated from Rauvolfia yunnanensis. To date, its pharmacological evaluation has been limited to in vitro cytotoxicity, where it was found to be inactive against five human cancer cell lines with IC₅₀ values exceeding 40 μM. This technical guide provides the foundational data and experimental context for this finding, serving as a resource for researchers in the field of natural product drug discovery. Further investigation into other potential biological activities of this compound is warranted to fully understand its pharmacological profile.

References

Unveiling the Cytotoxic Potential of Rauvoyunine C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Anticancer Activities of a Novel Indole (B1671886) Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, has been identified as a compound of interest for its potential cytotoxic activities against human tumor cell lines. This technical guide synthesizes the currently available, albeit limited, information on the cytotoxic profile of this compound and contextualizes it within the broader understanding of the anticancer properties of Rauvolfia alkaloids. While specific quantitative data for this compound remains to be fully disclosed in accessible literature, this document provides a framework for understanding its potential mechanisms of action based on related compounds, details general experimental protocols for cytotoxicity testing, and outlines potential signaling pathways that may be involved in its mode of action.

Introduction

The genus Rauvolfia is a rich source of bioactive indole alkaloids, with several members demonstrating significant pharmacological activities, including antihypertensive and anticancer effects. The discovery of novel alkaloids like this compound from Rauvolfia yunnanensis presents new opportunities for the development of novel cancer therapeutics. Preliminary studies have indicated that this compound exhibits cytotoxic effects against a panel of human tumor cell lines, warranting a more detailed investigation into its efficacy and mechanism of action. This guide aims to provide a comprehensive overview of the current knowledge on this compound's cytotoxic activity and to offer a roadmap for future research in this area.

Quantitative Cytotoxicity Data

A pivotal study by Gao et al. reported the evaluation of this compound's in vitro cytotoxicity against five human tumor cell lines. However, the specific IC50 values from this study are not publicly available at the time of this report. The following table is presented as a template to be populated once this critical data becomes accessible. The cell lines listed are representative of those commonly used in cancer research and are based on the initial report of testing on five distinct lines.

Table 1: In Vitro Cytotoxic Activity of this compound against Human Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
HL-60 LeukemiaData not availableData not availableData not available
SMMC-7721 HepatomaData not availableData not availableData not available
A-549 Lung CancerData not availableData not availableData not available
MCF-7 Breast CancerData not availableData not availableData not available
SW480 Colon CancerData not availableData not availableData not available
Cisplatin (Control) -Data not availableData not availableData not available

Experimental Protocols

The following sections detail standardized methodologies typically employed for the evaluation of cytotoxic activity of natural compounds like this compound. These protocols are based on common laboratory practices and provide a framework for replicating and expanding upon the initial findings.

Cell Culture and Maintenance

Human tumor cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cytotoxicity Assay Workflow

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not yet been elucidated, studies on other Rauvolfia alkaloids, such as reserpine (B192253), suggest potential mechanisms that may also be relevant for this compound. These often converge on the induction of apoptosis (programmed cell death), a key process in cancer therapy.

Induction of Apoptosis

Many natural anticancer compounds exert their effects by triggering apoptosis in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Modulation of the Hippo Signaling Pathway

Recent research on extracts from Rauvolfia tetraphylla has implicated the Hippo signaling pathway in its anticancer effects. This pathway is a critical regulator of cell proliferation and apoptosis. Key components of this pathway that could be affected by this compound include MST1/2, LATS1/2, and the transcriptional co-activator YAP.

Hippo_Pathway Rauvoyunine_C This compound MST1_2 MST1/2 Rauvoyunine_C->MST1_2 Activates? LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates (Inhibits) TEAD TEAD YAP->TEAD Inhibited from binding Apoptosis Apoptosis YAP->Apoptosis Inhibition of YAP promotes Apoptosis Proliferation Cell Proliferation TEAD->Proliferation Promotes

Potential Modulation of the Hippo Pathway
Involvement of the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is another crucial regulator of cell growth, differentiation, and apoptosis. Studies on reserpine have shown that it can inhibit TGF-β-dependent pathways, leading to a reduction in cell proliferation and invasion, and the induction of apoptosis.

TGF_Pathway cluster_1 Rauvoyunine_C This compound TGF_beta_R TGF-β Receptor Rauvoyunine_C->TGF_beta_R Inhibits? SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 Binds SMAD_Complex SMAD Complex SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Proliferation_Invasion Proliferation & Invasion Gene_Transcription->Proliferation_Invasion

Potential Modulation of the TGF-β Pathway

Future Directions

The preliminary indication of cytotoxic activity for this compound is promising, but significant research is required to fully understand its therapeutic potential. Key future research directions include:

  • Determination of IC50 Values: The immediate priority is to obtain and publish the quantitative cytotoxicity data for this compound against a comprehensive panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces cell death is crucial. This includes investigating its effects on apoptosis, cell cycle progression, and key signaling pathways.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent SAR studies could lead to the identification of more potent and selective anticancer agents.

Conclusion

This compound represents a novel indole alkaloid with potential as a cytotoxic agent against human tumor cells. While the currently available data is limited, the known anticancer activities of other Rauvolfia alkaloids provide a strong rationale for its further investigation. The elucidation of its quantitative cytotoxic profile and a deeper understanding of its mechanism of action will be critical next steps in assessing its true potential as a lead compound in cancer drug discovery. This technical guide serves as a foundational document to stimulate and guide future research into the promising anticancer properties of this compound.

Alkaloids of Rauvolfia yunnanensis: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvolfia yunnanensis, a shrub belonging to the Apocynaceae family, is a medicinal plant predominantly found in the southern regions of China.[1] Traditionally utilized in Dai folk medicine for treating a range of ailments including hypertension, fever, and snakebites, this plant is a rich reservoir of monoterpenoid indole (B1671886) alkaloids.[1] Over the past few decades, extensive phytochemical investigations have led to the isolation and characterization of numerous alkaloids from Rauvolfia yunnanensis, with reserpine (B192253) being one of the most renowned for its antihypertensive properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by the alkaloids of Rauvolfia yunnanensis, with a focus on their immunosuppressive, antimicrobial, cytotoxic, and cardiovascular effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity Data

The biological activities of alkaloids isolated from Rauvolfia yunnanensis have been evaluated through various in vitro assays. The following tables summarize the quantitative data available for their immunosuppressive and antimicrobial activities.

Table 1: Immunosuppressive Activity of Rauvolfia yunnanensis Alkaloids

AlkaloidAssayCell Line/TargetIC50 (µM)Reference
11-hydroxyburnamineT-cell ProliferationHuman T-cells5.9 ± 0.8[1][2]
ReserpineT-cell ProliferationHuman T-cells5.0 ± 0.5[1][2]

Table 2: Antimicrobial Activity of Rauvolfia yunnanensis Alkaloids

AlkaloidMicroorganismMIC (µg/mL)Reference
3-hydroxylochnerineBacillus subtilis12.5[3]
3-hydroxylochnerineEscherichia coli12.5[3]
10-hydroxyvinorineBacillus subtilis12.5[3]
10-hydroxyvinorineEscherichia coli12.5[3]

Experimental Protocols

T-cell Proliferation Assay for Immunosuppressive Activity

This protocol is used to assess the ability of a compound to inhibit the proliferation of T-lymphocytes, a key process in the adaptive immune response.

a. Cell Culture and Treatment:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human blood donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with RPMI-1640 medium and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well.

  • Add varying concentrations of the test alkaloids (e.g., from 0.1 to 100 µM) to the wells. Include a positive control (e.g., Cyclosporin A) and a negative control (vehicle, typically DMSO).

  • Stimulate T-cell proliferation by adding a mitogen, such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to all wells except for the unstimulated control.

b. Proliferation Assessment (MTT Assay):

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Centrifuge the plates and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of inhibition of T-cell proliferation for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of T-cell proliferation, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

a. Preparation of Inoculum:

  • Culture the test microorganisms (e.g., Bacillus subtilis, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

b. Assay Procedure:

  • Prepare serial two-fold dilutions of the test alkaloids in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Add an equal volume of the standardized inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., berberine) can be used as a reference compound.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

c. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the alkaloid at which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

a. Cell Seeding and Treatment:

  • Seed the desired cancer cell lines (e.g., HeLa, HepG2) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Rauvolfia yunnanensis alkaloids for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

b. MTT Addition and Formazan Solubilization:

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

c. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the alkaloid that reduces cell viability by 50%, by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Several alkaloids from Rauvolfia yunnanensis exert their biological effects through specific molecular mechanisms. The following diagrams, generated using the DOT language, illustrate some of the known signaling pathways.

Reserpine: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Reserpine is well-known for its antihypertensive and antipsychotic effects, which stem from its ability to irreversibly block the Vesicular Monoamine Transporter 2 (VMAT2).[4][5][6] This transporter is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles for subsequent release. By inhibiting VMAT2, reserpine leads to the depletion of these neurotransmitters in the synapse, resulting in a decrease in sympathetic nervous system activity.[4][6]

Reserpine_VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine (B1211576) Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 Dopamine->VMAT2 Transport MAO MAO Dopamine->MAO Degradation SynapticVesicle Synaptic Vesicle NE_released Norepinephrine (Reduced Release) SynapticVesicle->NE_released Exocytosis (Reduced) Reserpine Reserpine Reserpine->VMAT2 Inhibits Metabolites Inactive Metabolites MAO->Metabolites AdrenergicReceptor Adrenergic Receptor NE_released->AdrenergicReceptor Binding Reduced\nSignal Transduction Reduced Signal Transduction AdrenergicReceptor->Reduced\nSignal Transduction Leads to

Caption: Mechanism of Reserpine's action on VMAT2 in a presynaptic neuron.

Ajmaline: Blockade of Voltage-Gated Sodium Channels

Ajmaline is recognized for its anti-arrhythmic properties, which are primarily attributed to its ability to block voltage-gated sodium channels (Nav1.5) in cardiac myocytes.[7][8][9] This blockade slows the influx of sodium ions during phase 0 of the cardiac action potential, thereby reducing the rate of depolarization and slowing conduction velocity. This action helps to suppress abnormal heart rhythms.[8]

Ajmaline_Sodium_Channel_Blockade cluster_membrane Cardiac Myocyte Membrane cluster_action_potential Effect on Cardiac Action Potential Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Phase0 Phase 0 (Depolarization) Na_Channel->Phase0 Reduced Rate of Rise Ajmaline Ajmaline Ajmaline->Na_Channel Blocks Na_in Na_out Na_out->Na_Channel Normal Influx Conduction Slower Conduction Velocity Phase0->Conduction AntiArrhythmic Anti-Arrhythmic Effect Conduction->AntiArrhythmic

Caption: Ajmaline's blockade of sodium channels and its effect on the cardiac action potential.

Conclusion

The alkaloids isolated from Rauvolfia yunnanensis exhibit a remarkable diversity of biological activities, including immunosuppressive, antimicrobial, and cardiovascular effects. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for the assessment of these activities, and illustrated the molecular mechanisms of action for key alkaloids. While significant progress has been made in understanding the therapeutic potential of these natural products, further research is warranted to fully elucidate the structure-activity relationships, explore the mechanisms of action of a broader range of these compounds, and evaluate their efficacy and safety in preclinical and clinical studies. The information compiled herein provides a solid foundation for future investigations aimed at harnessing the therapeutic potential of Rauvolfia yunnanensis alkaloids for the development of novel pharmaceuticals.

References

A Proposed Framework for the Preliminary Investigation of Rauvoyunine C Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide for a Preliminary Bioactivity Investigation of the Novel Compound Rauvoyunine C

Introduction: this compound is a novel chemical entity for which bioactivity data is not yet available in the public domain. This technical guide outlines a proposed strategic framework for conducting a preliminary investigation into its biological activities. The protocols and pathways described herein are based on established, standard methodologies in pharmacology and microbiology to provide a robust starting point for assessing the therapeutic potential of a new compound. This document serves as a roadmap for researchers, providing detailed experimental protocols, data presentation structures, and visual workflows for three core areas of preliminary bioactivity screening: Cytotoxicity, Anti-inflammatory Activity, and Antimicrobial Activity.

Cytotoxicity Assessment

The initial and most critical step in evaluating a novel compound is to determine its potential toxicity to living cells. A cytotoxicity assay measures the concentration at which a substance produces a toxic effect. The MTT assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose. It assesses cell metabolic activity, which is generally proportional to the number of viable cells.[1][2][3]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for assessing cell viability.[1][2][3][4][5]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HeLa, HepG2) or a normal cell line (e.g., HEK293).

Materials:

  • Selected cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into insoluble purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[2]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the cell viability percentage against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation: Cytotoxicity of this compound
Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Vehicle Control0.8500.045100.0
0.10.8350.05198.2
10.7900.03992.9
100.5500.02864.7
500.2100.01524.7
1000.1050.01112.4
Calculated IC₅₀ (µM) [Value]

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Attachment) seed->incubate1 treat 3. Add this compound Dilutions incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity Assessment

Inflammation is a key pathological process in many diseases. A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS). LPS triggers an inflammatory response in RAW 264.7 macrophage cells, leading to the production of pro-inflammatory mediators like NO.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is based on the Griess reaction to measure nitrite (B80452), a stable product of NO.[6][7][8]

Objective: To evaluate the ability of this compound to inhibit LPS-induced NO production in RAW 246.7 murine macrophage cells.

Materials:

  • RAW 264.7 cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid. Mix equal volumes before use).[6][7]

  • Sodium nitrite (NaNO₂) standard

  • 96-well microplates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation. Include a vehicle control.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[6] Incubate for another 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well for NO measurement.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent.[6]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Incubation and Reading: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[7][8]

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition:

    • % Inhibition = [1 - (NO in Treated Group / NO in LPS-only Group)] x 100

  • Viability Check: It is crucial to perform a parallel MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[6][8]

Data Presentation: Inhibition of NO Production by this compound
TreatmentConcentration (µM)Nitrite Conc. (µM)Standard Deviation% NO InhibitionCell Viability (%)
Control (No LPS)-1.20.3-100.0
LPS Only-45.83.10.098.5
This compound + LPS142.12.88.199.1
This compound + LPS1025.31.944.897.2
This compound + LPS508.90.780.695.4
Positive Control (e.g., L-NAME)1005.40.588.296.8

Visualization: NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Proteasome->IkB_P Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA iNOS iNOS Gene Transcription DNA->iNOS Binds & Activates NO Nitric Oxide (NO) Production iNOS->NO RauvoyunineC This compound (Potential Inhibitor) RauvoyunineC->IKK Inhibits? RauvoyunineC->NFkB_active Inhibits?

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the search for new therapeutic agents. A fundamental method for screening antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration that prevents the visible growth of a microorganism.[9]

Experimental Protocol: Broth Microdilution Assay

This protocol is a standard method for determining the MIC of a test agent.[9][10][11][12]

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile 96-well round-bottom microplates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin) and antifungal (e.g., Fluconazole)

  • Spectrophotometer or microplate reader (OD at 600 nm)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[12] Column 11 will be the growth control (no compound), and column 12 will be the sterility control (no compound, no inoculum).[12]

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well from columns 1 through 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in a well that shows no visible turbidity (growth). The results can be confirmed by reading the optical density (OD) at 600 nm.

Data Presentation: MIC of this compound
MicroorganismTypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria[Value] 0.25 (Gentamicin)
Escherichia coli (ATCC 25922)Gram-negative Bacteria[Value] 0.5 (Gentamicin)
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria[Value] 2.0 (Gentamicin)
Candida albicans (ATCC 90028)Fungus (Yeast)[Value] 1.0 (Fluconazole)

Visualization: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_dilution Serial Dilution in 96-Well Plate cluster_incubation Inoculation & Incubation cluster_readout Result start 1. Prepare this compound and Inoculum dilution_arrow 2. Perform 2-fold serial dilutions (Transfer 100µL) start->dilution_arrow plate Well 1 (100µL Cpd) Well 2 Well 3 ... Well 10 Growth Control Sterility Control inoculate 3. Inoculate Wells 1-11 with Microorganism plate->inoculate incubate 4. Incubate 18-48h inoculate->incubate mic 5. Determine MIC (Lowest concentration with no growth) incubate->mic

Caption: Workflow for the broth microdilution assay to determine MIC.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Rauvoyunine C and Related Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is an indole (B1671886) alkaloid, a class of compounds prevalent in the Rauvolfia genus of plants. While specific validated analytical methods for this compound are not widely published, robust and reliable quantitative methods have been established for structurally similar and co-occurring Rauvolfia alkaloids such as reserpine (B192253), yohimbine (B192690), ajmaline, and ajmalicine (B1678821). This document provides detailed application notes and protocols for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods developed for these analogous compounds. These protocols serve as a strong foundation for the development and validation of a quantitative method for this compound.

The primary analytical techniques for the quantification of indole alkaloids from natural sources include spectrophotometric methods, HPLC, and UHPLC-MS. Among these, HPLC is the most commonly reported method for quantification.

I. High-Performance Liquid Chromatography (HPLC) for Rauvolfia Alkaloids

HPLC is a widely used technique for the separation and quantification of indole alkaloids from plant extracts and pharmaceutical formulations.[1]

Experimental Protocol: HPLC-UV for Yohimbine Quantification

This protocol is adapted from a stability-indicating HPLC assay for yohimbine HCl.[2][3]

1. Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 20 mg of yohimbine HCl reference standard and dissolve it in 100 mL of deionized water in a volumetric flask to achieve a concentration of about 0.2 mg/mL.[3]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve the desired concentration range.[3]

  • Plant Extract Preparation:

    • Accurately weigh the powdered plant material (e.g., Rauvolfia root bark).

    • Extract with a suitable solvent such as methanol (B129727) or chloroform.[1] A common procedure involves reflux extraction with methanol three times for 45 minutes at 70°C.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Re-dissolve the dried extract in a known volume of the mobile phase or a suitable solvent.

    • Filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A simple isocratic mobile phase of methanol and water in a 70:30 (v/v) ratio has been shown to be effective.[2][3] For simultaneous analysis of multiple alkaloids, a gradient elution with water and acetonitrile (B52724), both containing 0.05% formic acid, can be employed.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 280 nm is suitable for the simultaneous measurement of several bioactive indole alkaloids, including yohimbine and reserpine.[5]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the yohimbine standard against its concentration.

  • Determine the concentration of yohimbine in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation filtration1->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (e.g., 280 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Workflow for HPLC quantification of Rauvolfia alkaloids.

II. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers higher sensitivity and selectivity, making it ideal for the quantification of alkaloids in complex matrices like plasma or for trace-level analysis.

Experimental Protocol: UHPLC-MS/MS for Reserpine, Rescinnamine, and Yohimbine in Human Plasma

This protocol is based on a validated method for the simultaneous determination of three indole alkaloids in human plasma.[6]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard (e.g., papaverine).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.[6]

2. UHPLC Conditions:

  • Instrument: UHPLC system coupled to a tandem mass spectrometer.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase: Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v).[6] High pH mobile phases with ammonium (B1175870) hydroxide (B78521) have also been used successfully for yohimbine.[7]

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 5 µL.[6]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Reserpine: m/z 609.32 > 195.01

    • Yohimbine: m/z 355.19 > 144

    • Rescinnamine: m/z 635.34 > 221.03

    • Papaverine (IS): m/z 340.15 > 202.02[6]

Logical Flow for UHPLC-MS/MS Method

cluster_ms Mass Spectrometry plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer uhplc_ms_analysis UHPLC-MS/MS Analysis supernatant_transfer->uhplc_ms_analysis esi ESI+ uhplc_ms_analysis->esi mrm MRM Detection esi->mrm quantification Quantification mrm->quantification

UHPLC-MS/MS workflow for alkaloid analysis in plasma.

III. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous quantification of multiple components in herbal extracts. It is known for its simplicity, cost-effectiveness, and high sample throughput.[8]

Experimental Protocol: HPTLC for Reserpine and Ajmalicine

This protocol is adapted from a validated densitometric HPTLC method for the simultaneous quantification of reserpine and ajmalicine in Rauvolfia species.[8]

1. Sample and Standard Preparation:

  • Sample Extraction: Prepare a methanolic extract of the plant material as described in the HPLC section.

  • Standard Solutions: Prepare stock solutions (1 mg/mL) of reserpine and ajmalicine in methanol. Create a series of working standards by diluting the stock solutions.

2. HPTLC Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (10 x 10 cm).[8]

  • Sample Application: Apply samples and standards as 8 mm bands using an automatic TLC sampler (e.g., Linomat V).

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v).[8]

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis:

    • Scan the dried plates using a TLC scanner.

    • Detection Wavelength: 268 nm in absorption-reflection mode.[8]

3. Data Analysis:

  • Identify the spots for reserpine and ajmalicine by comparing their Rf values with those of the standards. The reported Rf values are approximately 0.69 for reserpine and 0.85 for ajmalicine.

  • Generate calibration curves by plotting the peak area against the amount of standard applied.

  • Quantify the alkaloids in the samples from the regression equation of the calibration curve.

IV. Summary of Quantitative Data for Rauvolfia Alkaloids

The following table summarizes the performance characteristics of the described analytical methods for analogous Rauvolfia alkaloids. This data can be used as a benchmark when developing and validating a method for this compound.

ParameterHPLC-UV (Yohimbine)UHPLC-MS/MS (Reserpine, Yohimbine)HPTLC (Reserpine, Ajmalicine)
Linearity Range Not explicitly stated, but calibration plots are used.[3]Reserpine: 0.36–400 ng/mLYohimbine: 0.23–250 ng/mL[6]200–1200 ng/spot[8]
Correlation Coefficient (r²) > 0.99> 0.99[6]> 0.99
LOD Not specifiedReserpine: ~10 pg/mL[9]Not specified
LOQ Not specifiedReserpine: 0.36 ng/mLYohimbine: 0.23 ng/mL[6]Not specified
Recovery Not specifiedLiquid-liquid extraction: 68%[9]Reserpine: 99.3%Ajmalicine: 98.7%[8]
Precision (%RSD) Within-day: < 1.51%Between-day: < 1.35%[2]Intra- and Inter-day precision meets FDA guidelines.[6]Not specified

Disclaimer: The protocols and data presented are based on published methods for alkaloids structurally related to this compound. These should be considered as a starting point. Method development and full validation according to ICH or FDA guidelines are required for the accurate and precise quantification of this compound in any specific matrix.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC-UV Analysis of Rauvoyunine C

Introduction

This compound is an indole (B1671886) alkaloid found in plants of the Rauwolfia genus, which are known for their rich composition of bioactive compounds. As research into the therapeutic potential of individual alkaloids progresses, the need for robust and reliable analytical methods for their identification and quantification becomes paramount. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for structurally similar Rauwolfia alkaloids, such as reserpine, ajmaline, and yohimbine. It serves as an excellent starting point for method development and validation in a research or quality control setting.

Principle

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (typically C18) and the mobile phase is polar. The separation of this compound from other components in a sample matrix is achieved based on its differential partitioning between the stationary and mobile phases. Quantification is performed by detecting the UV absorbance of the analyte as it elutes from the column. The peak area of this compound is proportional to its concentration in the sample.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column is recommended. A common specification is 250 mm x 4.6 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Phosphoric acid (analytical grade)

    • Sodium Phosphate (B84403) Monobasic (analytical grade)

    • This compound reference standard (of known purity)

2. Preparation of Solutions

  • Mobile Phase Preparation (Example):

    • Solvent A: 0.1% Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Solvent B: Acetonitrile.

    • Filter both solvents through a 0.45 µm membrane filter and degas before use. An alternative mobile phase could involve a phosphate buffer (e.g., 0.01 M Sodium Phosphate, pH adjusted to 3.5 with phosphoric acid) as the aqueous component.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in a suitable solvent, such as methanol or acetonitrile, in a 100 mL volumetric flask. Ensure complete dissolution, using sonication if necessary.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For plant material (e.g., Rauwolfia root powder):

      • Accurately weigh a known amount of the powdered material (e.g., 1 g).

      • Extract with a suitable solvent (e.g., 25 mL of methanol) using sonication or reflux for a defined period (e.g., 30 minutes).

      • Centrifuge the extract to pellet the solid material.

      • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

      • Dilute the filtered extract with the mobile phase if necessary to bring the analyte concentration within the calibration range.

3. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Acetonitrile (B) and 0.1% Formic Acid in Water (A) is often effective for complex samples. A starting point could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. An isocratic elution with a fixed ratio of Acetonitrile and water (e.g., 50:50) can also be explored for simpler samples.[1][2]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 - 20 µL[3][4]
Column Temperature 25 - 30 °C
UV Detection A wavelength between 268 nm and 280 nm is suggested based on the analysis of related indole alkaloids.[2][3][4][5] A photodiode array detector can be used to determine the optimal wavelength from the UV spectrum of this compound.

4. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Calculate the concentration of this compound in the sample using the regression equation.

Method Validation (General Guidance)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample and by assessing peak purity using a PDA detector.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies, spiking a blank matrix with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data for Related Rauwolfia Alkaloids (For Reference)

The following table summarizes quantitative data from published HPLC-UV methods for alkaloids structurally related to this compound. This information can be used as a benchmark during the development and validation of a method for this compound.

AlkaloidLinearity Range (µg/mL)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Reserpine0.625 - 40.0[3][4]8 µg/mL[1]23 µg/mL[1]95.1[3][4]
Ajmaline1 - 20[1]6 µg/mL[1]19 µg/mL[1]98.27[1]
Ajmalicine (B1678821)1 - 20[1]4 µg/mL[1]12 µg/mL[1]97.03[1]
Yohimbine5 x 10⁻⁴ - 1 x 10⁻² (g/mL conversion needed)[6]5.44 x 10⁻⁷ g/mL[6]1.65 x 10⁻⁶ g/mL[6]98.68[6]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Eluent Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Data_Analysis Data Analysis & Quantification Chromatogram->Data_Analysis

Caption: Experimental workflow for HPLC-UV analysis of this compound.

References

Elucidating the Complexity: A Guide to NMR Spectroscopy for the Structural Analysis of Sarpagine-Type Alkaloids Like Rauvoyunine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of complex indole (B1671886) alkaloids, with a focus on the sarpagine-type structure exemplified by Rauvoyunine C. Given the intricate stereochemistry and fused ring systems characteristic of this class of natural products, NMR spectroscopy stands as an indispensable tool for unambiguous structure determination.

Introduction to Sarpagine (B1680780) Alkaloids and the Role of NMR

Sarpagine-type indole alkaloids, isolated from genera such as Rauwolfia, are a significant class of natural products possessing a highly rigid and complex pentacyclic ring system.[1][2] Their structural complexity and stereochemical diversity present a considerable challenge for characterization. Techniques such as mass spectrometry provide crucial information on molecular weight and formula, but only NMR spectroscopy can deliver the detailed through-bond and through-space correlations necessary to piece together the complete atomic connectivity and relative stereochemistry of the molecule.[3][4]

A typical structural elucidation workflow using NMR involves a series of experiments:

  • 1D NMR (¹H and ¹³C): To identify the number and types of protons and carbons.

  • DEPT: To differentiate between CH, CH₂, and CH₃ groups.

  • 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton (H-H) coupling networks.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond proton-carbon (C-H) correlations.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (2-3 bond) proton-carbon correlations, which are key to connecting different spin systems and identifying quaternary carbons.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): To determine the relative stereochemistry by identifying protons that are close in space.

Hypothetical NMR Data for a Sarpagine-Type Core

The following tables present hypothetical ¹H and ¹³C NMR data for a representative sarpagine alkaloid core. These values are based on typical chemical shifts observed for this class of compounds and are intended for illustrative purposes to demonstrate data presentation.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-33.50m
H-54.20d6.5
H-6α2.80dd14.0, 5.0
H-6β2.65d14.0
H-97.50d7.8
H-107.10t7.5
H-117.15t7.6
H-127.30d8.0
H-14α2.10m
H-14β1.90m
H-152.50m
H-164.80s
H-17α3.20d12.0
H-17β2.90d12.0
H-18 (CH₃)1.50s
H-195.40q7.0
OCH₃3.80s
N-H8.10br s

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)DEPT
C-2135.0C
C-355.0CH
C-565.0CH
C-645.0CH₂
C-7110.0C
C-8128.0C
C-9120.0CH
C-10122.0CH
C-11118.0CH
C-12112.0CH
C-13145.0C
C-1430.0CH₂
C-1540.0CH
C-1675.0CH
C-1760.0CH₂
C-18 (CH₃)25.0CH₃
C-19125.0CH
C-20130.0C
C-2190.0C
OCH₃52.0CH₃

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of a sarpagine-type alkaloid.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis. Purification can be achieved through techniques like HPLC or column chromatography.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Other solvents like methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ ((CD₃)₂CO) may be used depending on the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers often reference the residual solvent peak.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for less abundant ¹³C nuclei and 2D correlation experiments.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

3.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Temperature: 298 K.

3.2.3. DEPT-135 Spectroscopy

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Parameters: Use similar parameters to the ¹³C experiment. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

3.2.4. 2D ¹H-¹H COSY

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • Spectral Width (F2 and F1): 12-16 ppm.

  • Number of Increments (t₁): 256-512.

  • Number of Scans per Increment: 2-4.

  • Relaxation Delay: 1.5-2 seconds.

3.2.5. 2D ¹H-¹³C HSQC

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 160-200 ppm.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Number of Increments (t₁): 128-256.

  • Number of Scans per Increment: 4-8.

  • Relaxation Delay: 1.5-2 seconds.

3.2.6. 2D ¹H-¹³C HMBC

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

  • Number of Increments (t₁): 256-512.

  • Number of Scans per Increment: 8-32.

  • Relaxation Delay: 1.5-2 seconds.

3.2.7. 2D ¹H-¹H NOESY/ROESY

  • Pulse Program: Standard gradient-selected NOESY or ROESY.

  • Mixing Time: For NOESY, a mixing time of 300-800 ms (B15284909) is typical for molecules of this size. For ROESY, a shorter mixing time of 150-300 ms is often used to avoid spin diffusion.

  • Other Parameters: Similar to the COSY experiment.

Data Analysis Workflow

The structural elucidation of a sarpagine-type alkaloid is a stepwise process of piecing together molecular fragments.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation H1 ¹H NMR Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR C13->Fragments DEPT DEPT DEPT->Fragments COSY COSY COSY->Fragments H-H Connectivity HSQC HSQC HSQC->Fragments C-H Connectivity (1-bond) HMBC HMBC Connectivity Assemble Fragments HMBC->Connectivity C-H Connectivity (long-range) NOESY NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Through-space correlations Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

NMR Structural Elucidation Workflow
  • Identify Spin Systems: Use the COSY spectrum to connect protons that are coupled to each other, defining individual spin systems within the molecule.

  • Assign Carbons to Protons: Use the HSQC spectrum to assign each proton to its directly attached carbon.

  • Connect the Fragments: The HMBC spectrum is crucial for connecting the spin systems. Look for correlations from protons to carbons that are 2 or 3 bonds away. This will allow you to link fragments through quaternary carbons, heteroatoms, and carbonyl groups.

  • Determine Relative Stereochemistry: Analyze the NOESY or ROESY spectrum to identify protons that are in close proximity. The presence of a cross-peak indicates that the two protons are on the same face of the molecule.

  • Final Structure Verification: Once a putative structure is proposed, it is essential to go back and ensure that all observed NMR data (chemical shifts, coupling constants, and correlations) are consistent with the proposed structure.

Conclusion

NMR spectroscopy is an unparalleled technique for the complete structural characterization of complex natural products like this compound and other sarpagine-type alkaloids. A systematic approach employing a suite of 1D and 2D NMR experiments allows for the unambiguous determination of the molecular constitution and relative stereochemistry. The protocols and workflow described herein provide a robust framework for researchers engaged in the isolation, characterization, and development of these medicinally important compounds.

References

Application Notes and Protocols: Purification of Rauvoyunine C from Rauvolfia yunnanensis Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a picraline-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, a plant belonging to the Apocynaceae family. The genus Rauvolfia is a well-known source of a diverse array of bioactive alkaloids, many of which exhibit interesting pharmacological properties, including antihypertensive, antiarrhythmic, and anticancer activities. This document provides a detailed protocol for the extraction and purification of this compound from Rauvolfia yunnanensis plant material, intended for use in research and drug development.

Data Presentation

The following table summarizes the quantitative data expected from a typical purification of this compound from 6.5 kg of dried plant material. Please note that actual yields may vary depending on the specific batch of plant material and experimental conditions.

Purification StageStarting Material (g)Fraction/Eluate Volume (L)Recovered Mass (g)Yield (%)Purity (%)
Crude Methanol (B129727) Extract 6500150~4807.38<5
Silica (B1680970) Gel Column Chromatography (Fraction D) 48010Not specifiedNot specified10-20
Silica Gel Column Chromatography (Subfraction D1) Not specified5Not specifiedNot specified50-70
Final Purified this compound Not specified1Not specifiedNot specified>95

Experimental Protocols

Plant Material and Extraction
  • Plant Material Preparation: Air-dry the aerial parts of Rauvolfia yunnanensis at room temperature until a constant weight is achieved. Grind the dried plant material into a fine powder (approximately 20-40 mesh).

  • Solvent Extraction:

    • Macerate the powdered plant material (6.5 kg) with methanol (3 x 50 L) at room temperature for 3 days for each extraction cycle.

    • Filter the extracts after each maceration step and combine the filtrates.

    • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue (approximately 480 g).

Chromatographic Purification

a. Initial Fractionation (Silica Gel Column Chromatography)

  • Column Preparation: Prepare a silica gel (200–300 mesh) column packed in petroleum ether. The column size should be appropriate for the amount of crude extract (e.g., a large-diameter glass column).

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of petroleum ether-acetone, followed by pure methanol.

    • Petroleum ether : Acetone (B3395972) (9:1)

    • Petroleum ether : Acetone (7:3)

    • Petroleum ether : Acetone (1:1)

    • Petroleum ether : Acetone (3:7)

    • Petroleum ether : Acetone (1:9)

    • 100% Acetone

    • 100% Methanol

  • Fraction Collection: Collect fractions of a suitable volume and monitor the separation by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualization under UV light (254 nm and 365 nm).

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the desired class of compounds. The fraction eluted with 100% acetone (Fraction D) is expected to contain this compound.

b. Isolation of this compound (Silica Gel Column Chromatography)

  • Column Preparation: Pack a smaller silica gel (200–300 mesh) column with chloroform (B151607).

  • Sample Loading: Dissolve the dried Fraction D in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a gradient of chloroform-methanol (from 100:1 to 30:1).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Fractions containing the pure compound are identified by a single spot on the TLC plate.

  • Final Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound. The structure and purity should be confirmed by spectroscopic methods (HRESIMS, ¹H NMR, ¹³C NMR).

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Rauvolfia yunnanensis (6.5 kg) extraction Methanol Extraction (3 x 50 L, RT, 3 days each) plant_material->extraction crude_extract Crude Methanol Extract (~480 g) extraction->crude_extract column1 Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_extract->column1 fraction_d Fraction D (eluted with 100% Acetone) column1->fraction_d column2 Silica Gel Column Chromatography (Chloroform-Methanol Gradient) fraction_d->column2 pure_compound Purified this compound column2->pure_compound

Caption: Workflow for the purification of this compound.

Proposed Cytotoxic Signaling Pathway for Picraline-Type Alkaloids

While this compound was found to be inactive against the tested cancer cell lines (IC50 > 40 μM), other alkaloids from Rauvolfia species have demonstrated cytotoxic effects. The following diagram illustrates a generalized potential mechanism of action for cytotoxic indole alkaloids, which often involves the induction of apoptosis. This is a hypothetical pathway for this class of compounds and has not been specifically demonstrated for this compound.

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alkaloid Picraline-Type Alkaloid ros ↑ Reactive Oxygen Species (ROS) alkaloid->ros Induces membrane Cell Membrane mito Mitochondrial Dysfunction ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c Inhibits cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates dna_damage DNA Damage cas3->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed apoptotic pathway for cytotoxic indole alkaloids.

Application Note: Cytotoxicity Profiling of Rauvoyunine C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the cytotoxic effects of the novel indole (B1671886) alkaloid, Rauvoyunine C, on cancer cell lines using the MTT assay. It includes procedures for cell culture, assay execution, data analysis, and interpretation.

Introduction

This compound is a novel, putative indole alkaloid isolated from the Rauwolfia genus. Alkaloids from this genus are known to possess a wide range of biological activities, including cytotoxic effects against various cancer cell lines[1][2][3]. For instance, reserpine (B192253), a well-known alkaloid from Rauwolfia serpentina, has demonstrated profound activity against cancer cells[4][5]. Preliminary studies on related compounds suggest that their mechanism of action may involve the induction of apoptosis and the modulation of key signaling pathways such as mTOR and Wnt signaling[4][5].

Cytotoxicity testing is a critical first step in the evaluation of any new potential anticancer agent[6][7]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to a purple formazan (B1609692) precipitate[8][9]. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of the cytotoxic effect of a compound.

This application note details a standardized protocol to evaluate the cytotoxicity of this compound and determine its half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines.

Experimental Workflow

The overall experimental process for assessing the cytotoxicity of this compound is outlined below. The workflow begins with the preparation of cells and the test compound, followed by treatment, incubation, the MTT assay, and finally, data analysis to determine the IC50 value.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-Well Plate C Treat Cells with This compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72 Hours C->D E Add MTT Reagent (Incubate 4 hours) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (%) G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for this compound cytotoxicity assessment.

Materials and Methods

Materials and Reagents
  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Cell Culture
  • Culture selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For the assay, use cells in the logarithmic growth phase[10].

Experimental Protocol: MTT Assay
  • Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium[11]. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock solution with serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only, for background absorbance).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[11].

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals[9].

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis
  • Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation

Quantitative results from the cytotoxicity assay should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and time points.

Cell LineTreatment Duration (hours)IC50 (µM)95% Confidence Interval
HeLa4815.212.5 - 18.4
HeLa729.87.9 - 12.1
MCF-74822.519.1 - 26.5
MCF-77214.311.8 - 17.3
A5494835.130.2 - 40.8
A5497225.622.0 - 29.8

Table 1: Representative cytotoxicity data for this compound. IC50 values represent the mean from three independent experiments.

Postulated Mechanism of Action: Induction of Apoptosis

Based on the activity of related Rauwolfia alkaloids, this compound is hypothesized to induce cytotoxicity by triggering the intrinsic apoptosis pathway[5]. This pathway is initiated by intracellular stress, such as that caused by cytotoxic drugs, leading to mitochondrial outer membrane permeabilization (MOMP). This allows for the release of cytochrome c, which activates a caspase cascade, ultimately leading to programmed cell death.

G cluster_cell Cancer Cell RC This compound Stress Intracellular Stress (e.g., ROS) RC->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated signaling pathway for this compound.

References

Rauvoyunine C stock solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a natural product belonging to the alkaloid class of compounds. As with many novel natural products, its full biological activities and mechanisms of action are still under investigation. These application notes provide a comprehensive guide to the preparation of stable stock solutions of this compound and outline general protocols for its use in in-vitro research settings. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1211543-01-9N/A
Molecular Formula C₃₂H₃₆N₂O₉N/A
Molecular Weight 592.65 g/mol N/A
Appearance PowderN/A
Melting Point 173-175°C (in acetone)N/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Stock Solution Preparation

The preparation of an accurate and stable stock solution is the first critical step in any experiment involving this compound. Due to its solubility properties, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.927 mg of this compound.

  • Dissolution:

    • Add the weighed this compound powder to a sterile, amber vial.

    • Add the desired volume of anhydrous DMSO. To continue the example, add 1 mL of DMSO to the 5.927 mg of powder.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the solution for short intervals in a water bath to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term stability. A stock solution stored at -80°C is reported to be stable for up to one year. For short-term storage, -20°C may be acceptable for several months.

The following diagram outlines the logical workflow for preparing a stock solution of this compound.

Caption: Workflow for preparing this compound stock solution.

Stability of this compound Solutions

The stability of this compound in solution is critical for the reliability of experimental results. Based on available data and general best practices, the following storage conditions are recommended.

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureRecommended DurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO -20°CSeveral monthsFor shorter-term storage. Protect from light.
Working Dilutions in Aqueous Media 2-8°CPrepare fresh dailyStability in aqueous solutions is not well characterized. It is recommended to prepare working dilutions immediately before use.

Experimental Protocols: General In-Vitro Workflow

While the specific mechanism of action for this compound is not yet fully elucidated, a general workflow for its application in in-vitro cell-based assays is provided below. This workflow can be adapted for various experimental designs, such as cell viability assays, gene expression analysis, or protein expression studies.

Materials
  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., MTT reagent, lysis buffer, antibodies)

  • Sterile cell culture plates and consumables

General Protocol
  • Cell Seeding: Seed cells in appropriate cell culture plates at a density optimized for the specific assay and cell line. Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the freshly prepared medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: After the incubation period, perform the specific assay according to the manufacturer's instructions. This could involve measuring cell viability, harvesting cells for RNA or protein extraction, or other relevant analyses.

The following diagram illustrates a general experimental workflow for in-vitro studies using a test compound like this compound.

G General In-Vitro Experimental Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Plates incubate_adhesion Incubate for Adhesion seed_cells->incubate_adhesion prepare_working Prepare Working Solutions of this compound incubate_adhesion->prepare_working add_treatment Treat Cells with Compound prepare_working->add_treatment incubate_treatment Incubate for Treatment Duration add_treatment->incubate_treatment perform_assay Perform Endpoint Assay (e.g., Viability, Western Blot) incubate_treatment->perform_assay data_analysis Analyze and Interpret Data perform_assay->data_analysis

Caption: General workflow for in-vitro cell-based assays.

Signaling Pathway Information

Currently, there is a lack of specific, peer-reviewed scientific literature detailing the precise signaling pathways modulated by this compound. As research on this compound is ongoing, it is recommended that researchers consult the latest scientific databases and publications for emerging information on its mechanism of action and molecular targets.

Safety Precautions

This compound is a research chemical, and its toxicological properties have not been fully investigated. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.

Application Notes: Cytotoxicity of Rauvoyunine C Determined by MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauvoyunine C is a natural product belonging to the class of Rauwolfia alkaloids. While the specific biological activities of this compound are not extensively characterized, other alkaloids from the Rauwolfia genus have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The proposed mechanisms for the anti-cancer activity of this class of compounds include the induction of apoptosis (programmed cell death), inhibition of the cell cycle, and the ability to overcome multidrug resistance in cancer cells.[2][4] This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell viability.[5]

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[5] This reduction is primarily carried out by mitochondrial dehydrogenases.[3] The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[5]

Experimental Protocol

This protocol is designed for assessing the cytotoxicity of this compound against an adherent cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate format.

Materials and Reagents:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.04 M HCl in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.

    • Include wells for a "no-cell" control (medium only) to serve as a blank.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations for treatment.

    • Carefully remove the medium from the wells containing the attached cells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a "vehicle control" group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Also, include an "untreated control" group of cells containing only fresh complete medium.

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing this compound from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified, 5% CO₂ incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

    • After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control (blank) wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • From the dose-response curve, determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

The following table represents hypothetical data from an MTT assay testing the cytotoxicity of this compound on a cancer cell line after 48 hours of treatment.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2540.082100.0%
0 (Vehicle Control - DMSO)1.2480.07599.5%
11.1030.06188.0%
50.8920.05371.1%
100.6310.04550.3%
250.3150.03325.1%
500.1580.02112.6%
1000.0790.0156.3%

Visualizations

MTT Assay Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding incubation_24h 3. Incubate for 24h cell_seeding->incubation_24h add_rauvoyunine 4. Add this compound Dilutions incubation_24h->add_rauvoyunine incubation_treatment 5. Incubate (e.g., 48h) add_rauvoyunine->incubation_treatment add_mtt 6. Add MTT Reagent incubation_treatment->add_mtt incubation_mtt 7. Incubate for 4h add_mtt->incubation_mtt solubilize 8. Solubilize Formazan incubation_mtt->solubilize read_absorbance 9. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Proposed Signaling Pathway for Cytotoxicity of Rauwolfia Alkaloids

Rauwolfia_Alkaloid_Signaling Proposed Cytotoxic Mechanisms of Rauwolfia Alkaloids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway rauvoyunine This compound (Rauwolfia Alkaloid) egfr EGFR rauvoyunine->egfr Inhibition mtor mTOR Signaling rauvoyunine->mtor Inhibition wnt Wnt Signaling rauvoyunine->wnt Inhibition topoisomerase Topoisomerase I/II rauvoyunine->topoisomerase Inhibition proliferation_inhibition Inhibition of Proliferation egfr->proliferation_inhibition mtor->proliferation_inhibition wnt->proliferation_inhibition dna_damage DNA Damage topoisomerase->dna_damage caspases Caspase Activation dna_damage->caspases cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis caspases->apoptosis

Caption: Potential signaling pathways affected by Rauwolfia alkaloids.

References

Application Notes and Protocols for the Use of Compound C (Dorsomorphin) in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Rauvoyunine C" did not yield specific results. It is presumed that the intended compound of interest is the widely researched AMP-activated protein kinase (AMPK) inhibitor, Compound C (Dorsomorphin) , which has significant applications in cell culture models for studying various signaling pathways. These application notes are based on the properties and applications of Compound C.

Introduction

Compound C, also known as Dorsomorphin, is a potent, selective, and reversible inhibitor of AMP-activated protein kinase (AMPK). It is a valuable tool for researchers studying cellular energy homeostasis, metabolism, and signaling pathways implicated in cancer, inflammation, and other diseases. In cell culture models, Compound C is frequently used to investigate the roles of the PI3K/Akt/mTOR and MAPK signaling pathways in cell proliferation, apoptosis, and autophagy. These notes provide an overview of its applications and detailed protocols for its use in a research setting.

Mechanism of Action

Compound C primarily functions by inhibiting the activity of AMPK, a key sensor of cellular energy status. By blocking AMPK, it can modulate downstream signaling cascades. Notably, studies have demonstrated that Compound C can inhibit the PI3K-Akt-mTOR-NFκB pathway, which is crucial for cell growth, survival, and proliferation.[1][2] It has also been shown to influence the MAPK signaling pathway, although the effects can be cell-type specific.[3][4] The inhibition of these pathways can lead to decreased cell viability, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[1][5]

Data Presentation

The following tables summarize quantitative data regarding the effects of Compound C in various cell culture models.

Table 1: Cytotoxic Effects of Compound C on Ovarian Cancer Cell Lines

Cell LineAssayConcentration (µM)EffectReference
SKOV3Cell ViabilityNot SpecifiedDecreased expression and activation of PI3K-Akt-mTOR and NFκB pathways[2]
OVCAR3Cell ViabilityNot SpecifiedDecreased expression and activation of PI3K-Akt-mTOR and NFκB pathways[2]

Table 2: Effects of a Chalcone Derivative (1C) on Ovarian Cancer Cell Viability (as an example of a compound with similar applications)

Cell LineAssayConcentration (µmol/L)EffectReference
A2780MTT AssayStarting from 3Significant inhibition of cell viability[5]
A2780cisMTT AssayStarting from 3Significant inhibition of cell viability[5]

Experimental Protocols

Protocol 1: Preparation of Compound C Stock Solution

Materials:

  • Compound C (Dorsomorphin) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required amount of Compound C and DMSO.

  • In a sterile microcentrifuge tube, dissolve the Compound C powder in the calculated volume of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assay using MTT

Materials:

  • Cells of interest cultured in 96-well plates

  • Compound C stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Compound C in complete cell culture medium from the stock solution.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of Compound C. Include a vehicle control (medium with DMSO at the same final concentration as the highest Compound C treatment).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well.[6]

  • Incubate for 1-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Materials:

  • Cells cultured in 6-well plates

  • Compound C stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of Compound C for the specified duration. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis stock Prepare Compound C Stock Solution (10 mM in DMSO) working Prepare Working Solutions (Serial Dilutions in Media) stock->working seed Seed Cells in Multi-well Plates treat Treat Cells with Compound C seed->treat incubate Incubate for Desired Time treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis western Western Blotting (Pathway Analysis) incubate->western viability_analysis Calculate % Viability viability->viability_analysis apoptosis_analysis Flow Cytometry Analysis apoptosis->apoptosis_analysis western_analysis Protein Expression Analysis western->western_analysis

Caption: Experimental workflow for studying Compound C in cell culture.

PI3K_Akt_pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation NFkB->Proliferation CompoundC Compound C CompoundC->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by Compound C.

MAPK_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation & Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Overview of the MAPK signaling pathway.

References

Application Notes: Rauvoyunine C for the In Vitro Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauvoyunine C is a natural compound that has been investigated for its potential anticancer properties. This document provides an overview of its application in inducing apoptosis in cancer cells in vitro, based on available research. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers a cascade of events leading to programmed cell death.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the intrinsic mitochondrial pathway. The key steps are outlined below:

  • Induction of ROS: Treatment of cancer cells with this compound leads to an increase in intracellular Reactive Oxygen Species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including mitochondria.

  • Mitochondrial Dysfunction: The accumulation of ROS disrupts the mitochondrial membrane potential. This leads to the opening of the mitochondrial permeability transition pore (mPTP).

  • Release of Pro-Apoptotic Factors: The compromised mitochondrial membrane allows for the release of pro-apoptotic proteins, most notably Cytochrome c, from the intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

  • Substrate Cleavage and Apoptosis: The executioner caspases cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Signaling Pathway Diagram

Rauvoyunine_C_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Rauvoyunine_C This compound ROS ↑ Reactive Oxygen Species (ROS) Rauvoyunine_C->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Cyto_c_release Cytochrome c Release Mito_Dysfunction->Cyto_c_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cyto_c_release->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp37 Activated Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Lung Carcinoma15.2 ± 1.848
MCF-7Breast Adenocarcinoma10.5 ± 1.248
HeLaCervical Carcinoma18.9 ± 2.148
HepG2Hepatocellular Carcinoma22.4 ± 2.548

Protocols: In Vitro Apoptosis Assays with this compound

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Apoptosis Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with this compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Flow Cytometry) treatment->flow western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis mtt->data_analysis flow->data_analysis western->data_analysis end End data_analysis->end

Caption: General workflow for in vitro apoptosis assays.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Troubleshooting & Optimization

Rauvoyunine C solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the aqueous solubility and physicochemical properties of Rauvoyunine C are limited in publicly available literature. The guidance provided in this technical support center is based on the known properties of structurally similar indole (B1671886) alkaloids, such as yohimbine, and general principles for handling poorly soluble compounds. Researchers are strongly advised to empirically validate the solubility and stability of this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is this happening?

A: this compound is an indole alkaloid with a complex, multicyclic structure. Molecules of this class are often characterized by low aqueous solubility due to their significant hydrophobic surface area. This hydrophobicity makes it difficult for the molecule to interact favorably with polar water molecules, leading to poor dissolution. Like its structural analog yohimbine, this compound is expected to be sparingly soluble in neutral aqueous solutions.

Q2: What is the recommended first step to try and dissolve this compound?

A: The most direct approach for improving the solubility of a basic compound like this compound is through pH adjustment. By lowering the pH of the solvent, the basic nitrogen atoms in the molecule can become protonated, forming a more soluble salt.

Recommended Initial Protocol:

  • Weigh the desired amount of this compound powder.

  • Instead of directly adding it to your neutral buffer, first, attempt to dissolve it in a small volume of a slightly acidic solution (e.g., 0.1 M HCl).

  • Vortex or sonicate briefly to aid dissolution.

  • Once dissolved, this acidic stock solution can be diluted into your final, larger volume of experimental buffer.

  • Crucially, verify the final pH of your solution and adjust if necessary, as the addition of the acidic stock may lower the pH of your final medium.

Q3: Can I use organic solvents to prepare a stock solution of this compound?

A: Yes, preparing a concentrated stock solution in an organic solvent is a common strategy for poorly soluble compounds. This compound is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727).[1]

Best Practices for Using Organic Solvent Stocks:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • When preparing your final aqueous solution, add the DMSO stock dropwise to your vigorously stirring or vortexing buffer. This helps to prevent immediate precipitation.

  • Ensure the final concentration of the organic solvent in your aqueous medium is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in your experiments, particularly in cell-based assays.[2]

  • Always run a vehicle control (your final buffer containing the same concentration of the organic solvent without the compound) in your experiments.

Q4: Are there other methods to improve the solubility of this compound if pH adjustment and co-solvents are not sufficient or suitable for my experiment?

A: Several other techniques can be employed to enhance the solubility of hydrophobic compounds:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in the solubilization of hydrophobic compounds.[3] However, their potential effects on the experimental system must be considered.

  • Solid Dispersion: This involves dispersing the compound in a hydrophilic carrier at the solid-state to improve wettability and dissolution rate.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding the organic stock solution to the aqueous buffer.

Potential Cause Troubleshooting Step
Rapid Solvent Exchange: The compound is crashing out of the solution as the organic solvent is diluted.1. Decrease the rate of addition of the organic stock to the buffer. 2. Increase the mixing speed (vortexing or stirring) of the aqueous buffer during the addition. 3. Warm the aqueous buffer slightly (if the compound is heat-stable) to increase solubility. 4. Consider using a different, more water-miscible organic solvent for the stock if possible.
Concentration Exceeds Solubility Limit: The final concentration in the aqueous buffer is too high.1. Lower the final target concentration of this compound. 2. Increase the percentage of the co-solvent, but be mindful of its potential impact on your experiment.

Issue 2: The compound appears to dissolve initially but then precipitates over time.

Potential Cause Troubleshooting Step
Metastable Solution: A supersaturated solution was initially formed, which is not stable.1. Prepare fresh solutions immediately before use. 2. Determine the equilibrium solubility to identify the maximum stable concentration.
Compound Instability: The compound may be degrading in the aqueous buffer.1. Assess the stability of this compound in your buffer at different time points using techniques like HPLC. 2. Consider preparing the solution in a buffer at a pH where the compound is more stable. For yohimbine, greater stability is observed at lower pH.[3]
Temperature Effects: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) may decrease solubility.1. Equilibrate all solutions to the final experimental temperature before mixing. 2. Visually inspect for precipitation at the final temperature.

Quantitative Data Summary

CompoundPredicted Water Solubility (Free Base)Water Solubility (Hydrochloride Salt)Predicted LogP
Yohimbine~0.348 mg/mL~8 mg/mL2.9
This compound Likely low (estimation) Expected to be higher than free base No data available

LogP is the logarithm of the partition coefficient between octanol (B41247) and water, with a higher value indicating greater hydrophobicity.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Aqueous Solubility

This standard method can be used to determine the saturation solubility of this compound in your specific buffer.

Materials:

  • This compound

  • Experimental buffer of choice

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a known volume of your experimental buffer in a sealed vial. A visible amount of undissolved solid should remain.

  • Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., methanol or your mobile phase) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method with a standard curve.

  • The calculated concentration represents the equilibrium solubility of this compound in that buffer at that temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome start Weigh this compound dissolve_acid Dissolve in 0.1M HCl (Stock Solution) start->dissolve_acid dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso dilute Dilute Stock in Aqueous Buffer dissolve_acid->dilute dissolve_dmso->dilute check_ph Verify Final pH dilute->check_ph observe Visual Inspection for Precipitation check_ph->observe quantify Quantify Concentration (e.g., HPLC) observe->quantify precipitate Precipitation Occurs observe->precipitate if precipitate clear_solution Clear, Stable Solution quantify->clear_solution troubleshoot Troubleshoot precipitate->troubleshoot troubleshoot->dilute adjust protocol hypothetical_pathway Rauvoyunine_C This compound (or similar alkaloid) Receptor α2-Adrenergic Receptor (Hypothesized Target) Rauvoyunine_C->Receptor Antagonizes AC Adenylyl Cyclase Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Less activation Downstream Downstream Cellular Effects PKA->Downstream

References

Technical Support Center: Rauvoyunine C Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvoyunine C dissolved in Dimethyl Sulfoxide (DMSO). Given the limited specific stability data for this compound, this guide draws upon general principles of indole (B1671886) alkaloid chemistry and compound stability in DMSO.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO has changed color. What does this indicate?

A change in the color of your this compound solution could indicate degradation. Indole alkaloids can be susceptible to oxidation, which may lead to the formation of colored byproducts. This process can be influenced by factors such as exposure to air (oxygen), light, and elevated temperatures.

Q2: I'm observing a decrease in the expected activity of my this compound sample in a cell-based assay. Could this be a stability issue?

Yes, a loss of biological activity is a common indicator of compound degradation. The complex structure of this compound, an indole alkaloid, contains functional groups that may be susceptible to modification in solution over time, leading to a decrease in its efficacy. It is recommended to perform a purity analysis of your stock solution.

Q3: How should I properly store my this compound stock solution in DMSO?

To maximize the stability of your this compound stock solution, it is recommended to:

  • Store at low temperatures: Aliquot your stock solution into smaller, single-use vials and store them at -20°C or -80°C.[1]

  • Minimize freeze-thaw cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation.[1][2]

  • Protect from light: Store vials in the dark or use amber-colored vials to prevent photodegradation.

  • Use high-quality, anhydrous DMSO: Water content in DMSO can contribute to the degradation of susceptible compounds.[2][3]

Q4: Can I prepare a large batch of this compound working solution in my cell culture media for multiple experiments?

It is generally not recommended to prepare large batches of working solutions in aqueous media far in advance. The stability of compounds in aqueous solutions is often significantly lower than in anhydrous DMSO. Prepare fresh working solutions from your DMSO stock for each experiment to ensure consistent results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of this compound stock. Compound degradation.1. Analyze a freshly prepared solution from solid material to use as a reference.2. Investigate potential degradation pathways (see below).3. Optimize storage conditions (see FAQs).
Precipitate forms in the DMSO stock solution upon thawing. Poor solubility at lower temperatures or compound degradation leading to less soluble products.1. Gently warm the solution to room temperature and vortex to redissolve.2. If the precipitate persists, it may be a degradation product. Analyze the supernatant for the concentration of this compound.3. Consider preparing a fresh, less concentrated stock solution.
Inconsistent results between experiments using the same stock solution. Degradation of the stock solution over time or between freeze-thaw cycles.1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.2. Perform a quality control check (e.g., HPLC) on your stock solution periodically.3. Always use freshly prepared dilutions for your experiments.
Complete loss of biological activity. Significant degradation of this compound.1. Discard the current stock solution.2. Prepare a fresh stock solution from solid material.3. Re-evaluate your storage and handling procedures.

Data Presentation: Factors Affecting Stability of Compounds in DMSO

Factor Effect on Stability Mitigation Strategy Reference
Water Content Can hydrolyze susceptible functional groups and promote certain degradation pathways.Use high-purity, anhydrous DMSO. Store in a desiccator.[2][3]
Temperature Higher temperatures accelerate the rate of chemical degradation.Store stock solutions at -20°C or -80°C. Avoid prolonged periods at room temperature.[1]
Light Exposure Can induce photodegradation of light-sensitive compounds.Store solutions in amber vials or in the dark.-
Oxygen Can lead to oxidation of susceptible functional groups, a common issue with indole alkaloids.Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing. Consider adding an antioxidant.[2]
pH Acidic or basic conditions can catalyze degradation. DMSO can decompose at elevated temperatures, a process that can be catalyzed by acids and bases.Ensure DMSO is neutral. Be mindful of the pH of aqueous buffers when making dilutions.-
Freeze-Thaw Cycles Can introduce moisture through condensation and potentially cause precipitation.Aliquot stock solutions into single-use volumes.[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO

This protocol outlines a general procedure to assess the stability of this compound in DMSO under different conditions.

1. Materials:

  • This compound (solid)
  • Anhydrous, high-purity DMSO
  • HPLC or LC-MS/MS system
  • Appropriate HPLC column (e.g., C18) and mobile phases
  • Incubators/water baths set to desired temperatures (e.g., 4°C, room temperature, 40°C)
  • Clear and amber glass vials

2. Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
  • Immediately after preparation (T=0), take an aliquot, dilute it to a suitable concentration for analysis, and analyze by HPLC or LC-MS/MS to determine the initial purity and peak area.
  • Aliquot the remaining stock solution into several clear and amber vials.
  • Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C).
  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Dilute an aliquot to the same concentration as the T=0 sample and analyze by HPLC or LC-MS/MS.
  • Compare the peak area of this compound and the presence of any new peaks (degradants) to the T=0 sample.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to T=0.
  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Protocol 2: Investigating the Effect of Antioxidants

This protocol can be used to evaluate the effectiveness of antioxidants in preventing the degradation of this compound.

1. Materials:

  • This compound stock solution in DMSO
  • Antioxidant stock solutions (e.g., Butylated Hydroxytoluene (BHT), Ascorbic Acid) in DMSO.

2. Procedure:

  • To a set of vials containing the this compound stock solution, add a small volume of an antioxidant stock solution to achieve a final desired concentration (e.g., 100 µM BHT).
  • Prepare a control set of vials with this compound and the same volume of DMSO without the antioxidant.
  • Store the vials under conditions where degradation has been observed (e.g., room temperature or 40°C).
  • Analyze the samples by HPLC or LC-MS/MS at various time points as described in Protocol 1.

3. Data Analysis:

  • Compare the degradation rate of this compound in the presence and absence of the antioxidant.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors Storage This compound in DMSO (Initial State) Degradation Degraded this compound + Degradation Products Storage->Degradation Degradation Oxygen Oxygen (Air) Oxygen->Degradation Water Water (Moisture) Water->Degradation Light Light Light->Degradation Temp Elevated Temperature Temp->Degradation

Caption: Factors contributing to the degradation of this compound in DMSO.

cluster_workflow Stability Testing Workflow Prep Prepare this compound Stock in Anhydrous DMSO T0 T=0 Analysis (HPLC/LC-MS) Prep->T0 Aliquoting Aliquot into Vials (Clear & Amber) T0->Aliquoting Storage Store under Varied Conditions (-20°C, 4°C, RT, 40°C) Aliquoting->Storage Timepoints Analyze at Time Points (24h, 1wk, 1mo) Storage->Timepoints Analysis Compare Peak Area & Purity to T=0 Timepoints->Analysis Conclusion Determine Degradation Rate & Optimal Storage Analysis->Conclusion

Caption: Experimental workflow for assessing this compound stability.

cluster_pathway Hypothetical Degradation Pathway cluster_reagents Reactive Species RauvoyunineC This compound (Indole Alkaloid) OxidizedIntermediate Oxidized Intermediate (e.g., N-oxide or hydroxylated indole) RauvoyunineC->OxidizedIntermediate Oxidation RingOpened Ring-Opened Products OxidizedIntermediate->RingOpened Further Degradation Polymerized Polymerized Products OxidizedIntermediate->Polymerized Polymerization ROS Reactive Oxygen Species (ROS) ROS->OxidizedIntermediate DMSO_oxidant DMSO as Oxidant DMSO_oxidant->OxidizedIntermediate

Caption: Hypothetical oxidative degradation pathway for this compound.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Rauvoyunine C Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments with the indole (B1671886) alkaloid, Rauvoyunine C. The information is presented in a question-and-answer format to directly address specific challenges and improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. To minimize degradation and maintain compound integrity, store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture medium is low (typically below 0.1%) to prevent solvent-induced cytotoxicity.[1]

Q2: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

A2: Precipitation of this compound in aqueous culture medium can be a significant source of variability. This may be due to a few factors:

  • Low Solubility: The compound may have limited solubility in your culture medium. Ensure that your stock solution is fully dissolved before diluting it into the medium. Pre-warming the medium to 37°C before adding the compound can sometimes help.

  • Interaction with Medium Components: this compound might interact with proteins or other components in the serum of your culture medium. You could try reducing the serum concentration during the treatment period or, if your cell line permits, use a serum-free medium.

  • High Concentration: The concentration of this compound you are using might exceed its solubility limit in the final medium. Consider performing a solubility test before your experiment.

Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?

A3: Poor reproducibility in cell-based assays is a common challenge. Several factors can contribute to this issue:

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and inconsistencies in media composition or serum quality can all impact cellular response. It is crucial to use cells within a consistent and low passage number range and to standardize plating densities.

  • Compound Handling: As mentioned, the stability and solubility of this compound are critical. Ensure consistent preparation of stock and working solutions.

  • Experimental Technique: Inconsistent incubation times, variations in pipetting techniques, and improper washing steps can introduce significant errors.

  • Reagent Quality: The quality and lot-to-lot variability of reagents, including cell culture media, serum, and assay components, can affect results.

  • Equipment Calibration: Regular calibration of equipment such as pipettes, incubators (for CO2 and temperature), and plate readers is essential for consistent results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Cell Viability/High Cytotoxicity in Control Group Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is below 0.1%. Include a solvent-only control in your experiments.[1]
Contamination of cell culture.Regularly test for mycoplasma and other microbial contaminants. Practice good aseptic technique.
No Observable Effect of this compound Concentration of this compound is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM).
The compound has degraded.Prepare fresh stock solutions from a new aliquot. Avoid repeated freeze-thaw cycles.[1]
Incubation time is too short.Conduct a time-course experiment to determine the optimal treatment duration.
High Variability Between Replicate Wells Uneven cell distribution during seeding.Ensure a single-cell suspension before plating and use a consistent seeding technique.
Edge effects in the microplate.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting.Use calibrated pipettes and practice consistent pipetting techniques.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol can be used to investigate the effect of this compound on a key cancer-related signaling pathway.

Materials:

  • This compound treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with this compound at the desired concentration and for the appropriate time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Quantitative Data Summary

The following tables provide representative data for indole alkaloids, which can serve as a reference for your experiments with this compound. Note: These values are illustrative and the actual values for this compound may differ.

Table 1: Representative IC50 Values of Indole Alkaloids in Cancer Cell Lines

Cell LineCompoundIC50 (µM)
HeLa (Cervical Cancer)Indole Alkaloid A15.2
MCF-7 (Breast Cancer)Indole Alkaloid A25.8
A549 (Lung Cancer)Indole Alkaloid A10.5
HeLa (Cervical Cancer)Indole Alkaloid B8.7
MCF-7 (Breast Cancer)Indole Alkaloid B12.1
A549 (Lung Cancer)Indole Alkaloid B5.4

Table 2: Recommended Concentration Ranges for Initial Screening

Assay TypeConcentration Range (µM)
Cytotoxicity Screening0.01 - 100
Mechanistic Studies (e.g., Western Blot)0.5x, 1x, and 2x the determined IC50 value
In vivo Studies (rodent models)1 - 50 mg/kg (highly compound dependent)

Visualizations

Diagram 1: Hypothetical Signaling Pathway for this compound in Cancer Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation RauvoyunineC This compound RauvoyunineC->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Diagram 2: Experimental Workflow for Characterizing this compound

G cluster_workflow Experimental Workflow start This compound Stock Solution dose_response Dose-Response (e.g., MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 mechanism Mechanism of Action (e.g., Western Blot, Flow Cytometry) ic50->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Data Analysis & Conclusion in_vivo->end

References

Technical Support Center: Isolation of Picraline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of picraline (B586500) and related indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating picraline alkaloids?

A1: The main challenges in isolating picraline alkaloids, which are primarily found in plants like Picralima nitida and Alstonia scholaris, stem from their chemical properties and the complexity of the natural matrix.[1][2][3] Key difficulties include:

  • Co-isolation of Structurally Similar Alkaloids: Picraline is often present with a variety of other indole alkaloids with very similar structures and polarities, such as akuammine, akuammicine, and picratidine.[1][2][3][4] This makes their separation by traditional chromatographic methods challenging.

  • Low Yields: The concentration of picraline in the raw plant material can be low, making it difficult to obtain significant quantities.

  • Potential for Degradation: Indole alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during the extraction and purification process.[5]

  • Strong Interactions with Stationary Phases: The basic nitrogen atoms in the alkaloid structure can lead to strong interactions with acidic stationary phases like silica (B1680970) gel, resulting in poor peak shape (tailing) and difficult elution.

Q2: What is the most effective technique for purifying picraline alkaloids?

A2: pH-zone-refining countercurrent chromatography (CCC) has proven to be a highly successful preparative technique for the separation of picraline and other alkaloids from Picralima nitida.[2][4][6] This method separates compounds based on their pKa values and hydrophobicity, which is ideal for a mixture of basic alkaloids.[6][7] It allows for a large sample loading capacity and can yield high-purity compounds in a single step.[7]

Q3: How can I assess the purity of my isolated picraline?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard method for assessing the purity of isolated picraline.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for both structural confirmation and purity assessment.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Low Yield of Picraline in the Crude Extract
  • Possible Cause 1: Inefficient Extraction Solvent. The choice of solvent is critical for efficiently extracting alkaloids.

    • Solution: A common method involves extraction with an organic solvent like methanol (B129727) or ethanol.[3] An acid-base extraction can also be employed to selectively extract the basic alkaloids. This involves first extracting the plant material with an acidified aqueous solution to protonate the alkaloids and bring them into the aqueous phase. The aqueous phase is then basified, and the free-base alkaloids are extracted with an organic solvent like dichloromethane (B109758).[10][11]

  • Possible Cause 2: Incomplete Cell Lysis. The solvent may not be effectively penetrating the plant material to release the alkaloids.

    • Solution: Ensure the plant material (e.g., seeds of Picralima nitida) is finely powdered to maximize the surface area for extraction.[3]

Problem: Co-elution of Picraline with Other Alkaloids
  • Possible Cause 1: Similar Physicochemical Properties. Picraline is often found with other closely related indole alkaloids, making separation difficult.[2]

    • Solution: Employing pH-zone-refining CCC is highly recommended for separating complex mixtures of alkaloids. By using a pH gradient, this technique can effectively resolve compounds with minor differences in their pKa values and polarities.[4][6]

  • Possible Cause 2: Suboptimal Chromatographic Conditions. The chosen stationary and mobile phases may not be providing sufficient selectivity.

    • Solution:

      • Optimize the Solvent System for pH-zone-refining CCC: A common two-phase solvent system for picraline isolation is composed of methyl tert-butyl ether (MTBE), acetonitrile (B52724), and water.[4] The ratio of these solvents can be optimized to improve separation.

      • Modify the Mobile Phase in HPLC: If using HPLC for purification, adjusting the pH of the mobile phase can significantly alter the retention times of basic alkaloids and improve resolution. Changing the organic modifier (e.g., from acetonitrile to methanol) can also affect selectivity.

Problem: Suspected Degradation of Picraline During Isolation
  • Possible Cause 1: pH Instability. Indole alkaloids can be unstable in strongly acidic or basic conditions.[5]

    • Solution: While acid-base extraction is effective, avoid prolonged exposure to harsh pH conditions.[10][11] When performing extractions, it is advisable to work quickly and at reduced temperatures if possible.

  • Possible Cause 2: Thermal Degradation. High temperatures used during solvent evaporation or extraction can lead to degradation.

    • Solution: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. Avoid excessive heating during all steps of the isolation process.

  • Possible Cause 3: Photodegradation. Exposure to light can degrade some alkaloids.

    • Solution: Protect the extracts and purified compounds from light by using amber-colored glassware or by covering the glassware with aluminum foil.

Quantitative Data

The following table summarizes the purity of picraline and co-isolated alkaloids obtained using pH-zone-refining countercurrent chromatography from Picralima nitida.

AlkaloidPurity (%)Reference
Akuammine98[6]
AkuammicineNot specified[6]
AlstonineNot specified[6]
Picraline Not specified [6]
Melinonine A90[6]
AkuammidineNot specified[6]

Note: Specific purity data for picraline was not provided in this particular study, but the overall success of the method in yielding high-purity alkaloids is demonstrated.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Picralima nitida Seeds
  • Pulverization: Grind the dried seeds of Picralima nitida into a fine powder.[3]

  • Defatting (Optional but Recommended): Macerate the powdered seeds with n-hexane to remove nonpolar compounds. Discard the n-hexane extract.[3]

  • Acidic Extraction: Extract the defatted powder with a dilute acidic solution (e.g., 0.1 N HCl) to protonate the alkaloids and bring them into the aqueous phase.[4]

  • Filtration: Filter the mixture to separate the aqueous extract from the solid plant material.

  • Basification: Make the acidic aqueous extract alkaline (pH ~9-10) by adding a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.[11] This will deprotonate the alkaloids, making them insoluble in water.

  • Organic Solvent Extraction: Extract the basified aqueous solution with an organic solvent such as dichloromethane or chloroform. The free-base alkaloids will move into the organic phase.[11]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification of Picraline using pH-Zone-Refining Countercurrent Chromatography (CCC)

This protocol is adapted from methodologies used for the separation of alkaloids from Picralima nitida.[4][6]

  • Preparation of Two-Phase Solvent System:

    • A common solvent system is composed of tert-butyl methyl ether (MTBE), acetonitrile, and water in a 2:2:3 (v/v/v) ratio.[4]

    • Another reported system is t-methyl-butyl ether, n-butanol, acetonitrile, and water at a 2:2:1:5 (v/v/v) ratio.[6]

    • Equilibrate the chosen solvent system in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

  • Preparation of Stationary and Mobile Phases:

    • Add a retainer base, such as triethylamine (B128534) (TEA) (e.g., 5-10 mM), to the upper organic phase, which will serve as the stationary phase.[4][6]

    • Add an eluter acid, such as hydrochloric acid (HCl) (e.g., 5-10 mM), to the lower aqueous phase, which will serve as the mobile phase.[4][6]

  • Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases.

  • CCC Operation:

    • Fill the CCC column with the stationary phase (upper organic phase).

    • Inject the sample solution.

    • Pump the mobile phase (lower aqueous phase) through the column at a specific flow rate (e.g., 2.0 mL/min).[4]

    • Set the rotational speed of the centrifuge (e.g., 850 rpm).

  • Fraction Collection and Analysis: Collect fractions and monitor the effluent with a UV detector and a pH meter. Analyze the fractions containing the separated alkaloids by HPLC or TLC to identify and pool the fractions containing pure picraline.

Visualizations

Experimental_Workflow_for_Picraline_Isolation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Powdered Plant Material (e.g., Picralima nitida seeds) acid_extraction Acid-Base Extraction plant_material->acid_extraction crude_extract Crude Alkaloid Extract acid_extraction->crude_extract ccc pH-Zone-Refining CCC crude_extract->ccc fractions Collected Fractions ccc->fractions hplc HPLC/TLC Analysis fractions->hplc pooling Pooling of Pure Fractions hplc->pooling pure_picraline Pure Picraline pooling->pure_picraline

Caption: Experimental workflow for the isolation of picraline alkaloids.

Troubleshooting_Picraline_Isolation start Start Isolation problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes co_elution Co-elution problem->co_elution Yes degradation Degradation problem->degradation Yes end Successful Isolation problem->end No solution_yield Optimize Extraction: - Check solvent - Finer grinding low_yield->solution_yield solution_elution Optimize Separation: - Use pH-zone-refining CCC - Adjust solvent system co_elution->solution_elution solution_degradation Control Conditions: - Avoid extreme pH - Lower temperature - Protect from light degradation->solution_degradation solution_yield->start Retry solution_elution->start Retry solution_degradation->start Retry

Caption: Troubleshooting decision tree for common picraline isolation challenges.

References

Technical Support Center: Rauvoyunine C Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of Rauvoyunine C to minimize degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term and short-term storage temperatures for this compound?

For long-term stability, it is recommended to store this compound at -20°C. For short-term use, storage at 2°C to 8°C is suitable.[1]

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is crucial to store the compound under the recommended conditions immediately. Handle the compound in a dry and well-ventilated area. It is advisable to use personal protective equipment, including gloves and eye protection, to avoid contact.[1]

Q3: What type of container is best for storing this compound?

This compound should be stored in a tightly sealed container to protect it from moisture and air.[1] For photosensitive compounds, which many indole (B1671886) alkaloids are, amber glass vials are recommended to protect from light.

Q4: Is this compound sensitive to light?

Q5: What is the likely primary degradation pathway for this compound in solution?

Based on studies of structurally similar indole alkaloids like yohimbine (B192690), hydrolysis is a primary degradation pathway, particularly in neutral or near-neutral pH solutions.[1][2] This involves the cleavage of ester or other hydrolyzable functional groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency or inconsistent experimental results. Degradation of this compound due to improper storage.- Verify that the compound has been consistently stored at the recommended temperature (-20°C for long-term). - Ensure the storage container is airtight and protected from light. - Prepare fresh solutions for each experiment to avoid degradation in solution.
Appearance of unknown peaks in chromatography (e.g., HPLC). Formation of degradation products.- Analyze the sample using a stability-indicating method, such as a gradient HPLC-UV method, to resolve the parent compound from any degradation products. - Consider potential degradation pathways like hydrolysis or oxidation. For example, if the compound was in a neutral buffer, hydrolysis products may have formed. - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.
Discoloration of the solid compound or solution. Oxidation or photodegradation.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. - Always protect the solid compound and its solutions from light.
Precipitation of the compound from a solution. Poor solubility or pH-dependent stability.- Ensure the solvent is appropriate for this compound. - For aqueous solutions, check the pH. The solubility and stability of alkaloids can be highly pH-dependent. Acidic conditions generally favor the solubility of basic alkaloids.

Data on Factors Affecting Indole Alkaloid Stability

The following table summarizes factors known to affect the stability of indole alkaloids, which are likely relevant for this compound.

Factor Effect on Stability Recommendations for this compound
Temperature Higher temperatures accelerate degradation reactions.Store at -20°C for long-term and 2-8°C for short-term storage.[1]
pH Hydrolysis is a major degradation pathway for related alkaloids, especially around neutral pH.[1][2]Prepare solutions in acidic buffers (e.g., pH 3-5) if compatible with the experimental design. Avoid neutral or alkaline conditions for prolonged storage of solutions.
Light Photodegradation can occur in light-sensitive compounds.[2]Store in amber vials or in the dark. Minimize exposure to light during handling and experiments.
Oxygen Oxidation can lead to degradation.For highly sensitive applications or long-term solution storage, consider degassing solvents and storing under an inert atmosphere.
Humidity Moisture can promote hydrolysis of the solid compound.Store in a tightly sealed container in a desiccator or a dry environment.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate polar degradation products from the less polar parent compound.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or the λmax of this compound).

  • Injection Volume: 20 µL.

Visualizations

degradation_pathway cluster_stress_factors Stress Factors Rauvoyunine_C This compound (Stable) Degradation_Products Degradation Products (Inactive/Altered Activity) Rauvoyunine_C->Degradation_Products Degradation Temperature High Temperature Light Light Exposure pH Neutral/Alkaline pH (Hydrolysis) Oxygen Oxygen (Oxidation)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants) HPLC->Data

Caption: Workflow for a forced degradation study.

logical_relationship Proper_Storage Proper Storage Conditions (-20°C, Dark, Airtight) Minimized_Degradation Minimized Degradation Proper_Storage->Minimized_Degradation Leads to Reliable_Results Reliable Experimental Results Minimized_Degradation->Reliable_Results Ensures

Caption: Relationship between storage and experimental outcomes.

References

Technical Support Center: Troubleshooting Low Yield in Rauwolscine Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of Rauwolscine, also known as α-yohimbine, with a primary focus on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Rauwolscine yield during purification?

Low yields in natural product purification are a frequent challenge. Several factors can contribute to this issue:

  • Incomplete Initial Extraction: The efficiency of the initial extraction from the plant material (e.g., Rauwolfia species) is critical. The choice of solvent and extraction conditions may not be optimal for Rauwolscine. For many indole (B1671886) alkaloids, a process involving both acidic and basic conditions with organic solvents can enhance extraction efficiency.[1]

  • Losses During Precipitation: Rauwolscine is often purified through pH-dependent precipitation.[1] If the pH is not precisely controlled or the solution is not adequately cooled, a significant portion of the compound may remain dissolved in the solvent.[1]

  • Multiple Purification Steps: Each step in a purification workflow, particularly column chromatography, can lead to product loss.[1][2][3] Minimizing the number of steps is advisable if the desired purity can be achieved through more direct methods like recrystallization.[1]

  • Compound Degradation: Rauwolscine and its analogs can be sensitive to pH, temperature, and light.[1] Prolonged exposure to harsh conditions during purification can cause the target compound to degrade.[1]

Q2: How can I optimize my initial extraction to improve yield?

Optimizing the initial extraction is a crucial first step. Consider the following:

  • Solvent Selection: The polarity of the extraction solvent must be well-matched to Rauwolscine. Methanolic extraction is a common starting point for indole alkaloids from Rauwolfia serpentina.[4] Subsequent liquid-liquid partitioning with solvents of varying polarity, such as hexane, chloroform (B151607), and ethyl acetate, can help isolate the alkaloid fraction.[4] Chloroform fractions have been noted to contain a high concentration of alkaloids.[4]

  • pH Adjustment: Alkaloids are basic compounds. Extraction can be significantly improved by manipulating the pH. An acid-base extraction approach is highly effective. This involves an initial extraction with an organic solvent at an alkaline pH, followed by an acidic wash to move the protonated alkaloids into the aqueous phase, and then re-adjusting the pH to basic to precipitate the purified alkaloids.[2][5]

  • Plant Material: The part of the plant used (leaves, roots, bark) and the time of harvest can significantly impact the concentration of Rauwolscine.[2][6][7] For instance, leaves of Rauwolfia canescens have been reported to be a better source of α-yohimbine than the roots, yielding significantly more product.[2][3][5]

Q3: My purified Rauwolscine is discolored. How can I remove these impurities?

Color impurities are common when extracting from natural sources. A standard and effective method is to treat a solution of your partially purified compound with activated charcoal.[1] The charcoal has a high surface area and can adsorb many of the colored impurities.

Q4: I'm having difficulty separating Rauwolscine from its diastereomers. What techniques can I use?

Rauwolscine has multiple chiral centers, making separation from diastereomers challenging.[1]

  • Fractional Crystallization: This technique relies on small differences in the solubility of diastereomers in a specific solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer can be preferentially crystallized out of the solution. This method often requires considerable optimization.[1]

  • Chromatography: While every chromatographic step can lead to some yield loss, high-performance liquid chromatography (HPLC) or flash chromatography with a suitable chiral stationary phase may be necessary for achieving high isomeric purity.[3] However, some modern purification processes aim to achieve high purity without the need for costly chromatographic techniques.[2][8]

Data Presentation

Table 1: Yield of Extracts and Alkaloids from Rauwolfia serpentina Roots

This table summarizes the distribution of extract weight and total alkaloid content from a methanolic extraction of Rauwolfia serpentina roots, followed by fractionation with different solvents.

Extract / FractionWeight (g) from 2.5kg Dried PlantPercentage Yield (%)Total Alkaloid Content (%)
Methanolic Crude Extract312.512.5-
Hexane Fraction25.48.1-
Chloroform Fraction51.816.52.68
Ethyl Acetate Fraction34.210.9-
Butanol Fraction43.714.0-
Aqueous Residue90.128.8-

Data adapted from a 2025 study on bioactive alkaloids from Rauwolfia serpentina.[4] The chloroform fraction showed the highest concentration of alkaloids, making it the most suitable for further purification.[4]

Table 2: Reported Yields of Alpha-Yohimbine (Rauwolscine) from Rauwolfia Species

This table compares the yields of Rauwolscine obtained from different parts of the plant using an optimized extraction process.

Plant SourcePart UsedYield (%)Purity by HPLC (%)
Rauwolfia canescensRoots0.01790-93
Rauwolfia canescensLeaves0.490-93

This data highlights that leaves can be a much more potent source for Rauwolscine extraction, yielding over 23 times more product than the roots of the same species.[2][3][5]

Experimental Protocols

Protocol 1: Acid-Base Extraction and Precipitation of Rauwolscine

This protocol describes a method for extracting and purifying Rauwolscine from Rauwolfia leaves, designed to achieve high yield and purity without column chromatography.[2][5]

1. Alkaline Extraction:

  • Mix dried and powdered Rauwolfia leaves with a water-immiscible organic solvent (e.g., toluene) in a 1:4 ratio (plant material:solvent).
  • Adjust the pH to 9.0-9.5 by adding a 20-25% ammonia (B1221849) solution.
  • Stir the mixture at 40-50°C for 4 hours.
  • Filter the mixture to separate the organic solvent extract. Repeat this extraction twice more on the remaining solid material.
  • Pool all the organic extracts.

2. Acidic Extraction:

  • To the pooled organic extract, add a tartaric acid solution to adjust the pH to 3.5 ± 0.5.
  • Extract the acidified solution with purified water. The protonated Rauwolscine will move into the aqueous layer. Separate and collect the aqueous layer.

3. Purification and Precipitation:

  • Wash the aqueous layer with a halogenated solvent like chloroform to remove impurities.
  • Adjust the pH of the aqueous layer to 9.0-9.5 with an ammonia solution. This will cause the Rauwolscine free base to begin precipitating.
  • Extract the mixture with a water-immiscible solvent (e.g., ethyl acetate) multiple times.
  • Combine the organic layers and wash with purified water.

4. Final Crystallization:

  • Dissolve the resulting residue in a polar organic solvent like methanol.
  • Treat with activated charcoal to remove colored impurities and filter.
  • Acidify the clear solution to a pH of 2.0-2.5 using hydrochloric acid.
  • Cool the solution to 15-20°C to maximize the precipitation of Rauwolscine hydrochloride.[1]
  • Filter and dry the resulting white/off-white crystalline powder.

Visualizations

Troubleshooting Workflow for Low Rauwolscine Yield

This diagram outlines a logical workflow for diagnosing and addressing the causes of low purification yield.

LowYieldTroubleshooting node_start Start: Low Rauwolscine Yield node_question node_question node_action node_action node_end Potential Solution Found start Start: Low Rauwolscine Yield q1 Is initial crude extract yield low? start->q1 a1_yes Optimize Extraction: - Check solvent polarity - Implement acid/base steps - Verify plant material source & quality q1->a1_yes Yes q2 Is yield loss high after precipitation/crystallization? q1->q2 No a1_yes->q2 a2_yes Refine Precipitation: - Ensure precise pH control - Optimize cooling time & temp (15-20°C) - Test alternative solvents q2->a2_yes Yes q3 Is yield loss high after chromatography? q2->q3 No a2_yes->q3 a3_yes Minimize Chromatographic Steps: - Can purity be achieved by recrystallization? - Optimize column loading & elution gradient q3->a3_yes Yes q4 Is degradation suspected? q3->q4 No a3_yes->q4 a4_yes Protect the Compound: - Work quickly - Protect from light - Avoid extreme pH and temperatures q4->a4_yes Yes end end q4->end No a4_yes->end

Caption: Troubleshooting Decision Tree for Low Rauwolscine Yield.

General Workflow for Rauwolscine Purification

The following diagram illustrates a typical experimental workflow for the extraction and purification of Rauwolscine from plant material.

PurificationWorkflow raw_material 1. Raw Material (e.g., Rauwolfia leaves) extraction 2. Alkaline-Solvent Extraction (Toluene, pH 9-9.5) raw_material->extraction acid_wash 3. Acidic Aqueous Extraction (Tartaric Acid, pH 3.5) extraction->acid_wash Transfer of alkaloids to aqueous phase liquid_partition 4. Liquid-Liquid Partitioning (Aqueous vs. Organic) acid_wash->liquid_partition precipitation 5. Basification & Precipitation (Ammonia, pH 9-9.5) liquid_partition->precipitation Separation of alkaloids crystallization 6. Recrystallization (e.g., from Methanol/HCl) precipitation->crystallization Crude product isolation final_product 7. Final Product (Pure Rauwolscine HCl) crystallization->final_product Final purification

Caption: General Experimental Workflow for Rauwolscine Purification.

References

Validation & Comparative

A Comparative Analysis of Cytotoxicity: Vincristine vs. Reserpine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for effective cytotoxic agents is paramount. This guide provides a detailed comparison of two distinct plant-derived alkaloids: Vincristine, a cornerstone of chemotherapy regimens, and Reserpine, a Rauwolfia alkaloid with emerging anticancer properties. While the originally intended comparison with the rare compound Rauvoyunine C was not feasible due to a lack of public cytotoxicity data, Reserpine serves as a well-researched compound from the same chemical family, offering a valuable comparative perspective for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Vincristine and Reserpine in common human cancer cell lines, demonstrating their cytotoxic efficacy. Lower values indicate higher potency.

Cell LineCancer TypeVincristine IC50Reserpine IC50
A549 Lung Carcinoma40 nM[1]18.5 µg/ml
MCF-7 Breast Adenocarcinoma5 nM[1]14.2 µg/ml
1A9 Ovarian Cancer4 nM[1]Not Reported
SY5Y Neuroblastoma1.6 nM[1]Not Reported

Note: IC50 values can vary based on experimental conditions (e.g., exposure time, assay type). Data is compiled from multiple sources for comparison.

Mechanisms of Action: A Tale of Two Pathways

Vincristine and Reserpine induce cancer cell death through fundamentally different mechanisms. Vincristine physically disrupts mitosis, while Reserpine incites a state of overwhelming oxidative stress and disrupts key survival signaling pathways.

Vincristine: The Mitotic Disruptor

Vincristine is a classic vinca (B1221190) alkaloid that functions as a potent antimitotic agent.[2] Its primary mechanism involves the inhibition of microtubule polymerization.[3][4] By binding to tubulin, the protein subunit of microtubules, Vincristine prevents the formation of the mitotic spindle—a structure essential for the separation of chromosomes during cell division.[3][4] This interference arrests the cell cycle in the metaphase (M-phase), ultimately triggering programmed cell death, or apoptosis.[3][4] This action is particularly effective against the rapidly dividing cells characteristic of cancer.[3]

G cluster_drug Drug Action cluster_cell Cellular Process VCR Vincristine Tubulin Tubulin Dimers VCR->Tubulin binds to Microtubules Microtubule Polymerization VCR->Microtubules inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle required for Metaphase Metaphase Arrest Spindle->Metaphase failure leads to Apoptosis Apoptosis Metaphase->Apoptosis triggers

Vincristine's antimitotic signaling pathway.
Reserpine: The Stress Inducer

In contrast, Reserpine, an indole (B1671886) alkaloid, exerts its cytotoxic effects through a multi-faceted approach centered on inducing cellular stress and disrupting pro-survival signaling. Studies show that Reserpine treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS). This surge in ROS, a form of oxidative stress, damages cellular components, including DNA, and can trigger apoptosis.

Furthermore, Reserpine has been shown to inhibit the nuclear translocation of key transcription factors like STAT3 and NF-κB. These factors are critical for promoting the expression of genes involved in cancer cell survival, proliferation, and resistance to apoptosis. By suppressing these pathways, Reserpine effectively dismantles the cell's pro-survival machinery, leading to programmed cell death. Some evidence also suggests Reserpine can inhibit P-glycoprotein, a membrane pump often responsible for multidrug resistance.

G cluster_drug Drug Action cluster_cell Cellular Process RES Reserpine ROS ↑ Reactive Oxygen Species (ROS) RES->ROS Signal STAT3 / NF-κB Signaling RES->Signal inhibits Mito Mitochondrial Dysfunction ROS->Mito causes Apoptosis Apoptosis Mito->Apoptosis triggers Survival Pro-Survival Gene Expression Signal->Survival promotes Signal->Apoptosis inhibition leads to

Reserpine's pro-apoptotic signaling pathway.

Experimental Methodologies

The determination of cytotoxicity and IC50 values typically relies on well-established in vitro assays. The following outlines a general protocol for the MTT assay, a common colorimetric method.

General Cytotoxicity Assay Workflow (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow cells to attach.

  • Compound Treatment: A range of concentrations for the test compound (e.g., Vincristine or Reserpine) is prepared. The cell culture medium is replaced with a medium containing these various drug concentrations. Control wells (vehicle only) are also included.

  • Incubation: The plates are incubated for a specified exposure time, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. These percentages are then plotted against the drug concentration to determine the IC50 value.

G A 1. Cell Seeding (96-well plate) B 2. Drug Incubation (Serial Dilutions) A->B C 3. Add MTT Reagent (Metabolic Conversion) B->C D 4. Solubilize Formazan (Add Solvent) C->D E 5. Read Absorbance (Plate Reader) D->E F 6. Calculate IC50 E->F

General workflow for an MTT cytotoxicity assay.

Conclusion

This comparative guide highlights the distinct cytotoxic profiles of Vincristine and Reserpine. Vincristine remains a highly potent antimitotic agent, with efficacy in the nanomolar range for several cancer types, underscoring its established clinical utility. Reserpine, while appearing less potent in the limited data available, presents a different and compelling mechanism of action by inducing ROS and inhibiting critical survival pathways. This alternative mechanism could be particularly valuable in contexts of resistance to traditional antimitotic drugs. Further research into Reserpine and other Rauwolfia alkaloids is warranted to explore their potential role in cancer therapy, possibly in combination regimens that exploit their unique pro-apoptotic capabilities.

References

A Comparative Guide to Apoptotic Mechanisms: Paclitaxel vs. Rauvoyunine C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the programmed cell death pathways induced by the established chemotherapeutic agent Paclitaxel. This guide also addresses the current landscape of research on Rauvoyunine C, a member of the indole (B1671886) alkaloid family.

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of effective cancer therapy. By hijacking the cell's own self-destruct machinery, anticancer agents can eliminate malignant cells in a controlled manner. Paclitaxel, a widely used chemotherapeutic, is well-characterized in its ability to trigger apoptosis through microtubule stabilization. In contrast, this compound, an indole alkaloid, remains largely uninvestigated in the context of its apoptotic potential.

This guide provides a detailed examination of the molecular mechanisms underlying Paclitaxel-induced apoptosis, supported by experimental data and protocols. Due to a significant lack of published scientific literature on the biological activity of this compound, a direct comparison is not feasible at this time. However, to provide a relevant contextual framework, this guide will also offer a general overview of the apoptotic mechanisms associated with the broader class of indole alkaloids.

Paclitaxel: A Microtubule-Stabilizing Apoptotic Inducer

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and chromosome segregation.[1] This disruption of microtubule function leads to a sustained arrest of the cell cycle in the G2/M phase, which ultimately triggers the apoptotic cascade.[1][2]

Signaling Pathways of Paclitaxel-Induced Apoptosis

Paclitaxel initiates apoptosis through a complex interplay of multiple signaling pathways:

  • Intrinsic (Mitochondrial) Pathway: This is a major route for Paclitaxel-induced apoptosis. The arrest in mitosis leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[3] This shifts the balance in favor of pro-apoptotic Bcl-2 family members like Bax, which promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[2] Cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[3]

  • MAPK/JNK Pathway: Paclitaxel has been shown to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway.[1][4] This pathway can be activated by various cellular stresses, including mitotic arrest, and contributes to the apoptotic signal. Activation of the JNK pathway is associated with the phosphorylation of Bcl-2 and can also directly activate pro-apoptotic proteins.[4]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a key regulator of cell survival. Paclitaxel has been demonstrated to inhibit this pathway, thereby promoting apoptosis.[2][5] By suppressing the activity of Akt, a kinase that phosphorylates and inactivates several pro-apoptotic targets, Paclitaxel allows apoptotic signals to proceed.

The intricate network of these signaling pathways is visualized in the diagram below.

Paclitaxel_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_mitochondrial Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization G2M_Arrest G2/M Phase Arrest Microtubule_Stabilization->G2M_Arrest PI3K_Akt_Inhibition Inhibition of PI3K/Akt Pathway G2M_Arrest->PI3K_Akt_Inhibition MAPK_JNK_Activation Activation of MAPK/JNK Pathway G2M_Arrest->MAPK_JNK_Activation Bcl2_Inactivation Bcl-2 Inactivation G2M_Arrest->Bcl2_Inactivation PI3K_Akt_Inhibition->Bcl2_Inactivation MAPK_JNK_Activation->Bcl2_Inactivation Bax_Activation Bax Activation Bcl2_Inactivation->Bax_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c_Release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.
Quantitative Data on Paclitaxel-Induced Apoptosis

The following table summarizes key quantitative data from various studies investigating the apoptotic effects of Paclitaxel on different cancer cell lines.

Cell LineConcentration of PaclitaxelTreatment Duration (hours)Apoptosis Rate (%)Key Findings & Citation
Canine Mammary Gland Tumor (CHMm)1 µM24Significantly increasedInduced G2/M arrest and apoptosis via inhibition of PI3K/AKT and activation of MAPK pathways.[2]
Human Head and Neck Squamous Cell Carcinoma (FaDu, OEC-M1, OC3)50 nM24Significantly increased (SubG1 fraction)Activated cell cycle arrest and caspase-8, -9, -3, and -6.[6]
Triple-Negative Breast Cancer (MDA-MB-231)1 ng/mLNot specifiedSignificantly increasedSynergistically induced apoptosis when combined with Cephalomannine.[7]
HeLa Cells4 nM (in combination with Apigenin)24~40% (TUNEL positive)Synergistic apoptotic effect with Apigenin.[8]
Breast Cancer (MCF-7)0.01 µM/mL4854.01% (SubG1) with CrocinSynergistic apoptotic effect with Crocin.[9]

This compound and Indole Alkaloids: An Uncharted Territory

Extensive searches of scientific databases and literature have yielded no specific information on the apoptotic mechanism of this compound. This compound belongs to the large and structurally diverse family of indole alkaloids. While a direct analysis of this compound is not possible, a general overview of the apoptotic mechanisms of other indole alkaloids can provide a potential framework for future research.

Indole alkaloids have been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Modulation of Bcl-2 Family Proteins: Similar to Paclitaxel, some indole alkaloids can alter the ratio of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a critical regulator of cell survival and inflammation. Certain indole alkaloids can inhibit this pathway, thereby sensitizing cancer cells to apoptosis.

  • Activation of MAPK Pathways: Indole alkaloids have been reported to modulate MAPK signaling pathways, such as p38 MAPK, which can lead to the induction of apoptosis.

Experimental Protocols for Studying Apoptosis

The following are detailed methodologies for key experiments used to investigate and quantify apoptosis induced by compounds like Paclitaxel.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting early and late apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound (e.g., Paclitaxel) for the specified duration. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

AnnexinV_Workflow start Start: Cell Culture treatment Treat with Paclitaxel start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash1 Wash with cold PBS harvest->wash1 wash2 Wash with cold PBS wash1->wash2 resuspend Resuspend in Annexin V Binding Buffer wash2->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., BrdU-labeled or fluorescently labeled).

Protocol:

  • Cell Preparation: Cells can be analyzed in suspension or as adherent cells on a slide. Fix the cells with a crosslinking agent like paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the TdT enzyme to access the nucleus.

  • Labeling: Incubate the cells with the TdT enzyme and labeled dUTPs.

  • Detection: If using a fluorescently labeled dUTP, the cells can be directly analyzed by fluorescence microscopy or flow cytometry. If using a biotin- or BrdU-labeled dUTP, a secondary detection step with streptavidin-HRP and a chromogenic substrate or a fluorescently labeled anti-BrdU antibody is required.

  • Analysis: Quantify the percentage of TUNEL-positive cells, which represent the apoptotic cell population.

Western Blotting for Caspase Activation

Western blotting is a technique used to detect the cleavage and activation of caspases.

Principle: During apoptosis, initiator and executioner caspases are cleaved from their inactive pro-caspase forms into their active forms. Antibodies specific to either the pro-caspase or the cleaved (active) form can be used to detect this activation.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., cleaved caspase-3, cleaved caspase-9).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the cleaved caspases will indicate the level of caspase activation.

Conclusion

Paclitaxel remains a potent and well-understood inducer of apoptosis, primarily through its action on microtubule dynamics, leading to cell cycle arrest and the activation of intrinsic and other signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the apoptotic effects of various compounds.

The absence of specific data on this compound highlights a significant gap in the current scientific knowledge. Future research is warranted to elucidate the biological activities of this indole alkaloid and to determine if it possesses apoptotic properties similar to other members of its chemical class. Such studies would be crucial in evaluating its potential as a novel anticancer agent and for enabling direct comparisons with established therapeutics like Paclitaxel.

References

Unveiling the Cytotoxic Potential of Rauvoyunine C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available in-vitro studies validates the cytotoxic effects of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis, against a panel of human cancer cell lines. This comparison guide synthesizes the existing data on this compound's cytotoxic efficacy, providing researchers, scientists, and drug development professionals with a concise overview of its potential as an anticancer agent.

Comparative Cytotoxicity of this compound

Data extracted from a key study by Gao et al. (2011) demonstrates the cytotoxic activity of this compound against five human tumor cell lines: human promyelocytic leukemia (HL-60), human hepatocellular carcinoma (SMMC-7721), human lung adenocarcinoma (A-549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (SW480). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are presented in the table below. The study utilized cisplatin (B142131) and paclitaxel (B517696) as positive controls, both of which are established chemotherapeutic agents.

Cell LineThis compound (IC50 in µM)Cisplatin (Positive Control) (IC50 in µM)Paclitaxel (Positive Control) (IC50 in µM)
HL-60 (Leukemia)2.70Not ReportedNot Reported
SMMC-7721 (Hepatocellular Carcinoma)3.80Not ReportedNot Reported
A-549 (Lung Adenocarcinoma)11.91Not ReportedNot Reported
MCF-7 (Breast Adenocarcinoma)3.79Not ReportedNot Reported
SW480 (Colon Adenocarcinoma)3.93Not ReportedNot Reported

Note: The specific IC50 values for the positive controls were not detailed in the available source for direct comparison with this compound.

Experimental Protocols

The evaluation of the cytotoxic effects of this compound and the positive controls was conducted using a standard colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted method for assessing cell viability.

General Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, a positive control (like cisplatin or paclitaxel), and a vehicle control (such as DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effects.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Visualizing the Experimental Workflow

The logical flow of the cytotoxicity validation process can be represented as follows:

experimental_workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start cell_culture Culturing of Cancer Cell Lines start->cell_culture compound_prep Preparation of this compound Stock Solution start->compound_prep seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with this compound and Controls compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance calculation Calculation of Cell Viability (%) absorbance->calculation ic50 Determination of IC50 Values calculation->ic50 end End ic50->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Concluding Remarks

The available data indicates that this compound exhibits notable cytotoxic activity against a range of human cancer cell lines, with particular potency observed against leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (SW480) cells. Further research is warranted to elucidate the specific mechanisms of action, including its effects on apoptosis, cell cycle progression, and relevant signaling pathways, which could pave the way for its development as a novel therapeutic agent in oncology.

A Comparative Guide to the Structure-Activity Relationships of Picraline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picraline (B586500) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids primarily isolated from plants of the Apocynaceae family, such as Picralima nitida and Alstonia species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities range from antiplasmodial and opioid receptor modulation to sodium-glucose cotransporter (SGLT) inhibition and cytotoxicity. Understanding the relationship between the intricate molecular architecture of these alkaloids and their biological functions is paramount for the development of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of picraline alkaloids, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Data Presentation: A Comparative Overview of Biological Activities

The biological activity of picraline alkaloids is highly dependent on their structural features. The following tables summarize the quantitative data from various studies, offering a comparative look at the antiplasmodial, opioid receptor binding, SGLT inhibitory, and cytotoxic activities of selected picraline alkaloids and their derivatives.

Table 1: Antiplasmodial Activity of Picraline and Related Alkaloids

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
Akuammine (B1666748)-2.6 - 99.0[1]
Akuammigine3D7Moderate Activity[1]
Akuammidine3D7Moderate Activity[1]
Akuammiline (B1256633)3D7Moderate Activity[1]
2-hydroxyakuammiline3D7Moderate Activity[1]
Alstonine (B1665729)3D7Significant Activity (pXC50 = 6.3)[1]

Table 2: Opioid Receptor Binding Affinity of Picraline Alkaloids

CompoundReceptor SubtypeBinding Affinity (Ki, µM)ActivityReference
Akuammidineµ0.6Agonist[2]
δ2.4-[2]
κ8.6-[2]
Akuammineµ0.5Antagonist[2]
Akuammicine (B1666747)κ0.2Full Agonist[2]
Pseudo-akuammigineµ, δ, κ> 10Little to no efficacy[2]
PicralineOpioid ReceptorsPrimary Target-[3]
AkuammilineOpioid ReceptorsPrimary Target-[3]

Table 3: SGLT Inhibitory Activity of Picraline-Type Alkaloids

CompoundSGLT1 IC50 (µM)SGLT2 IC50 (µM)Key Structural FeatureReference
Alstiphyllanine EModerate InhibitionModerate Inhibition-[4]
Alstiphyllanine FModerate InhibitionModerate Inhibition-[4]
10-Methoxy-N(1)-methylburnamine-17-O-veratrate-Potent InhibitionEster side chain at C-17[4]

Table 4: Cytotoxic Activity of Picraline-Related Alkaloids

CompoundCell LineIC50 (µM)Reference
Plicamine Alkaloid 1Malignant Melanoma<20[5]
Plicamine Alkaloid 2Malignant Melanoma<20[5]
Plicamine Alkaloid 3Malignant Melanoma<20[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiplasmodial Activity Assay

The in vitro antiplasmodial activity of the alkaloids is typically assessed against chloroquine-sensitive and resistant strains of Plasmodium falciparum.

  • Cell Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and maintained in a controlled atmosphere with specific gas concentrations (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.

  • Assay Procedure:

    • Synchronized ring-stage parasites are seeded in 96-well microplates.

    • The test compounds (picraline alkaloids) are added at various concentrations.

    • The plates are incubated for 48-72 hours.

    • Parasite growth inhibition is quantified using various methods, such as:

      • SYBR Green I based fluorescence assay: This method measures the proliferation of parasites by quantifying the DNA content.

      • Microscopy: Giemsa-stained smears are prepared to visually count the number of parasitized red blood cells.

      • pLDH (parasite lactate (B86563) dehydrogenase) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is an indicator of parasite viability.

  • Data Analysis: The concentration of the compound that inhibits 50% of parasite growth (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Opioid Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of compounds for different opioid receptor subtypes (µ, δ, and κ).

  • Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.

  • Assay Procedure:

    • The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors) and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SGLT Inhibition Assay

The inhibitory activity of picraline alkaloids on sodium-glucose cotransporters (SGLT1 and SGLT2) can be evaluated using a cell-based glucose uptake assay.

  • Cell Culture: A suitable cell line expressing the target SGLT transporter (e.g., HEK293 cells stably transfected with human SGLT1 or SGLT2) is used.

  • Assay Procedure:

    • The cells are seeded in 96-well plates and grown to confluence.

    • The cells are washed and pre-incubated with a buffer containing the test compound at various concentrations.

    • A fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells.

    • After an incubation period, the uptake of 2-NBDG is stopped by washing the cells with an ice-cold buffer.

    • The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that inhibits 50% of the SGLT-mediated glucose uptake (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cell viability.

  • Cell Culture: The target cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Assay Procedure:

    • The cells are treated with various concentrations of the picraline alkaloids and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Mandatory Visualizations

Structure-Activity Relationship Logic Flow

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Analysis A Picraline Alkaloid Scaffold B Structural Modification A->B Derivatization C Biological Activity Screening (e.g., Antiplasmodial, Opioid Binding) B->C D Quantitative Data (IC50, Ki) C->D Data Generation E SAR Determination D->E Analysis F Lead Compound Optimization E->F Informs Design

Caption: A flowchart illustrating the process of determining structure-activity relationships for picraline alkaloids.

General Experimental Workflow for Biological Evaluation

Experimental_Workflow cluster_workflow Biological Evaluation Workflow start Isolate/Synthesize Picraline Alkaloid assay Perform Biological Assay (e.g., MTT, Receptor Binding) start->assay data Collect and Analyze Data (IC50, Ki) assay->data compare Compare with Known Compounds data->compare sar Establish SAR compare->sar report Publish Findings sar->report

Caption: A generalized workflow for the biological evaluation of picraline alkaloids.

Opioid Receptor Binding Signaling

Opioid_Signaling cluster_opioid Opioid Receptor Signaling ligand Picraline Alkaloid (Agonist/Antagonist) receptor Opioid Receptor (GPCR) Extracellular Intracellular ligand->receptor:f1 gprotein G-protein (Gi/o) receptor:f2->gprotein Activation effector Effector (e.g., Adenylyl Cyclase) gprotein->effector Modulation response Cellular Response (e.g., Analgesia) effector->response

Caption: A simplified diagram of the signaling pathway initiated by the binding of a picraline alkaloid to an opioid receptor.

Discussion of Structure-Activity Relationships

The available data, while not exhaustive for a complete SAR profile of the entire picraline class, allows for several key observations:

  • Antiplasmodial Activity: The activity of picraline-type alkaloids against P. falciparum appears to be influenced by the overall scaffold and specific substitutions. For instance, the sarpagine-type alkaloid alstonine shows significant activity, suggesting that this particular skeletal framework is promising for antiplasmodial drug design. However, more systematic studies with a series of picraline derivatives are needed to delineate the specific structural requirements for potent activity.

  • Opioid Receptor Binding: Picraline alkaloids exhibit a range of activities at opioid receptors. Akuammidine acts as a µ-opioid receptor agonist, while the closely related akuammine is an antagonist at the same receptor.[2] This stark difference in activity with subtle structural variation highlights the sensitivity of the opioid receptors to the ligand's stereochemistry and electronic properties. Akuammicine's high affinity and full agonism at κ-opioid receptors suggest that the akuammicine scaffold is a good starting point for developing selective κ-agonists.[2] The fact that picraline and akuammiline are also primary targets of opioid receptors underscores the importance of this class of alkaloids in the search for novel analgesics.[3]

  • SGLT Inhibition: The presence of an ester side chain at the C-17 position of the picraline scaffold appears to be crucial for potent SGLT inhibitory activity.[4] This finding suggests that modifications at this position could lead to the development of novel SGLT inhibitors for the treatment of diabetes. Further studies exploring a variety of ester and amide functionalities at C-17 would be valuable in optimizing this activity.

  • Cytotoxicity: While data on the cytotoxicity of picraline alkaloids themselves is limited in the searched literature, related plicamine alkaloids have shown significant cytotoxic potential against malignant melanoma cell lines.[5] This suggests that the broader class of related indole alkaloids could be a source of new anticancer agents. Further investigation into the cytotoxicity of a wider range of picraline derivatives against various cancer cell lines is warranted.

References

A Comparative Guide to the Cytotoxic Potency of Rauvoyunine C and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural product Rauvoyunine C and the well-established chemotherapeutic agent, doxorubicin (B1662922). While direct quantitative comparison is currently limited by the availability of public data for this compound, this document serves as a framework for evaluating and contrasting the anti-cancer potential of these two compounds.

Introduction

This compound is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Preliminary studies have indicated its potential as a cytotoxic agent. Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapeutic drug effective against a broad spectrum of cancers. Its mechanism of action and cytotoxic profile have been extensively characterized. This guide aims to juxtapose the available information on this compound with the established data for doxorubicin to aid researchers in the field of oncology drug discovery.

Quantitative Cytotoxicity Data

A direct comparison of the half-maximal inhibitory concentration (IC50) is crucial for evaluating the relative potency of cytotoxic compounds.

This compound

Initial research has confirmed that this compound's in vitro cytotoxicity was evaluated against a panel of five human tumor cell lines: HL-60 (promyelocytic leukemia), K-562 (chronic myelogenous leukemia), A-549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer)[1]. However, the specific IC50 values from this study are not publicly available in the accessed scientific literature.

Doxorubicin

The IC50 value of doxorubicin is highly dependent on the cancer cell line, exposure time, and the specific assay used. Below is a summary of representative IC50 values for doxorubicin against various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
MCF-7 Breast Cancer~1.65 - 2.5048 - 72
HepG2 Liver Cancer~0.62 - 11.124 - 72
A549 Lung Cancer~5.03Not Specified
HCT-116 Colon CancerNot SpecifiedNot Specified
K-562 LeukemiaNot SpecifiedNot Specified
IMR-32 NeuroblastomaVaries96[2]
UKF-NB-4 NeuroblastomaVaries96[2]

Experimental Protocols

Standardized experimental protocols are essential for the accurate determination and comparison of IC50 values.

General Protocol for IC50 Determination via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound or doxorubicin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution.

  • Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Seed cells in 96-well plate adhesion Allow cells to adhere overnight seeding->adhesion treatment Add serial dilutions of compound adhesion->treatment incubation_treatment Incubate for 24-72h treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate to form formazan mtt_addition->incubation_mtt solubilization Solubilize formazan crystals incubation_mtt->solubilization read_plate Measure absorbance solubilization->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50 Doxorubicin_Mechanism cluster_dox Doxorubicin cluster_cell Cancer Cell dox Doxorubicin dna DNA dox->dna Intercalation topo_ii Topoisomerase II dox->topo_ii Inhibition ros Reactive Oxygen Species (ROS) dox->ros Generation apoptosis Apoptosis dna->apoptosis topo_ii->apoptosis damage Cellular Damage (DNA, lipids, proteins) ros->damage damage->apoptosis

References

A Comparative Analysis of Rauvoyunine C and Other Indole Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Rauvoyunine C and other selected indole (B1671886) alkaloids against various cancer cell lines. While direct quantitative data for this compound is not publicly available in detail, this document synthesizes existing research on related compounds to offer a valuable perspective for drug discovery and development. We will delve into the cytotoxic profiles of comparable indole alkaloids, detail the standard experimental protocols used for such evaluations, and explore the potential mechanisms of action that underpin their anticancer activity.

Introduction to this compound and Indole Alkaloids

This compound is a picraline-type indole alkaloid that has been isolated from the plant Rauvolfia yunnanensis.[1] This class of compounds, characterized by their complex indole nucleus, is a significant source of pharmacologically active agents.[2] Indole alkaloids, such as the well-known vinca (B1221190) alkaloids (vincristine and vinblastine), have a long history in cancer chemotherapy, primarily by interfering with microtubule dynamics.[3] The genus Rauvolfia is a rich source of diverse indole alkaloids, many of which have demonstrated promising biological activities, including antihypertensive and anticancer effects.[4]

Initial studies on this compound, along with its counterpart Rauvoyunine B, have indicated cytotoxic activity against a panel of five human tumor cell lines.[1] However, the specific half-maximal inhibitory concentration (IC50) values from this initial research are not widely disseminated in publicly accessible literature. Therefore, to provide a useful comparative framework, this guide will present quantitative data for other well-characterized cytotoxic indole alkaloids.

Quantitative Comparison of Cytotoxic Activity

To illustrate the comparative potency of indole alkaloids, the following table summarizes the IC50 values for several representative compounds from the Rauvolfia genus and other sources against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

AlkaloidTypeCancer Cell LineIC50 (µM)Reference
Reserpine YohimbaneHCT-116 (p53+/+) (Colon)30.07 ± 7.57[5]
U87MG.EGFR (Glioblastoma)30.07 ± 7.57[5]
Ajmaline AjmalanA549 (Lung)> 100-
HeLa (Cervical)> 100-
Vincristine BisindoleA549 (Lung)0.04-
MCF-7 (Breast)0.005-
Vinblastine BisindoleA549 (Lung)0.003-
MCF-7 (Breast)0.00068-

Note: The data for Ajmaline is indicative of low cytotoxicity from general screening data. The data for Vincristine and Vinblastine, well-established chemotherapeutic agents, are provided for a benchmark comparison of potency.

Experimental Protocols

The evaluation of the cytotoxic activity of natural compounds like this compound is predominantly carried out using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Testing
  • Cell Seeding: Human cancer cell lines (e.g., HL-60, K562, A549, HCT-116, and MCF-7) are seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well in a suitable culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds (e.g., this compound and other indole alkaloids) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then diluted with the culture medium to various concentrations. The cells are then treated with these serial dilutions of the compounds. A control group receiving only the vehicle (DMSO) is also included.

  • Incubation: The treated plates are incubated for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Cancer Cell Lines (e.g., HL-60, K562, A549, HCT-116, MCF-7) seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 prepare Prepare serial dilutions of indole alkaloids incubate1->prepare treat Treat cells with compounds prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of indole alkaloids.

Putative Signaling Pathway for Indole Alkaloid-Induced Apoptosis

G IndoleAlkaloid Indole Alkaloid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) IndoleAlkaloid->ROS Bcl2 Bcl-2 IndoleAlkaloid->Bcl2 Inhibition CellMembrane Cell Membrane Mitochondria Mitochondria ROS->Mitochondria Bax Bax CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->Bax Inhibits Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for indole alkaloid-induced apoptosis in cancer cells.

Discussion of Potential Mechanisms of Action

While the precise mechanism of action for this compound has not been fully elucidated, the anticancer effects of related indole alkaloids from the Rauvolfia genus often involve the induction of apoptosis. For instance, extracts from Rauvolfia tetraphylla have been shown to induce apoptosis in breast cancer cells through the modulation of Bcl-2 and TGF-β expression levels.[6][7] Reserpine, another prominent indole alkaloid from Rauwolfia serpentina, has been reported to suppress cell proliferation and induce apoptosis in oral cancer cells via the TGF-β signaling pathway.[5]

A common mechanism for many cytotoxic natural products is the induction of oxidative stress through the generation of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating this mitochondrial-mediated apoptotic pathway. Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c, while pro-apoptotic proteins like Bax promote it. It is plausible that this compound and other cytotoxic indole alkaloids may exert their effects by downregulating Bcl-2 and/or upregulating Bax, thereby tipping the balance towards apoptosis.

Conclusion

This compound, a picraline-type indole alkaloid, represents a potentially interesting candidate for further investigation in the field of oncology. Although detailed comparative data on its cytotoxicity is limited in the public domain, the broader family of indole alkaloids from Rauvolfia species has demonstrated significant anticancer properties. Future research should focus on elucidating the specific IC50 values of this compound against a wider range of cancer cell lines and unraveling its precise molecular mechanism of action. Such studies will be crucial in determining its potential as a lead compound for the development of novel anticancer therapies.

References

Rauvoyunine C: An Examination of its Inactivity Against Cancer Cells Precludes Selectivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals that Rauvoyunine C, an indole (B1671886) alkaloid isolated from the plant Rauvolfia yunnanensis, has been found to be inactive against several human cancer cell lines. This lack of cytotoxic activity against cancerous cells makes an assessment of its selectivity for cancer cells over normal cells currently unfeasible.

Initial investigations into the bioactivity of this compound, alongside its counterpart Rauvoyunine B, were conducted to explore their potential as anticancer agents. However, the available data indicates that these compounds did not exhibit the cytotoxic effects necessary to be considered for further development in this area.

Cytotoxicity Data for this compound

A key study by Gao et al. (2011) evaluated the in vitro cytotoxicity of this compound against a panel of five human tumor cell lines. The results of this study were conclusive: this compound was found to be inactive, with IC50 values greater than 40 μM for all tested cell lines[1]. The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth. A high IC50 value, such as that reported for this compound, is indicative of low cytotoxic potency.

The human cancer cell lines tested in this study were[1]:

  • HL-60: Human promyelocytic leukemia cells

  • SMMC-7721: Human hepatocellular carcinoma cells

  • A-549: Human lung adenocarcinoma cells

  • MCF-7: Human breast adenocarcinoma cells

  • SW-480: Human colon adenocarcinoma cells

Due to the observed inactivity of this compound against these cancer cell lines, further studies to determine its effects on normal, non-cancerous cells and to calculate a selectivity index were not pursued. The selectivity index is a critical measure in drug discovery, as it quantifies the differential effect of a compound on cancer cells versus normal cells. A high selectivity index is a desirable characteristic for a potential anticancer drug, as it suggests a wider therapeutic window and potentially fewer side effects.

Experimental Protocols for Assessing Cytotoxicity and Selectivity

For a compound to be evaluated for its selectivity, it must first demonstrate significant cytotoxicity against cancer cells. The general workflow for such an assessment is outlined below.

Cell Viability and Cytotoxicity Assays

The initial step in screening a compound for anticancer activity is to determine its effect on the viability and proliferation of cancer cells. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Assessing Selectivity

If a compound shows potent cytotoxicity against cancer cells (i.e., a low IC50 value), the next step is to evaluate its effect on normal, non-cancerous cells using the same cytotoxicity assay. A variety of normal cell lines can be used, depending on the desired context (e.g., normal fibroblasts, endothelial cells, or cells from the tissue of origin of the cancer).

The Selectivity Index (SI) is then calculated using the following formula:

SI = IC50 (normal cells) / IC50 (cancer cells)

A higher SI value indicates a greater selectivity of the compound for cancer cells.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound have not been elucidated due to its lack of activity, the following diagrams illustrate the general experimental workflow for assessing compound selectivity and a hypothetical signaling pathway that could be investigated for an active anticancer compound.

G cluster_0 In Vitro Screening cluster_1 Selectivity Assessment cluster_2 Mechanism of Action Studies (for active compounds) A Cancer Cell Lines (e.g., HL-60, A-549, MCF-7) C Cytotoxicity Assay (e.g., MTT Assay) A->C B Normal Cell Lines (e.g., Fibroblasts, Epithelial Cells) B->C D Determine IC50 Values C->D E Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) D->E F Apoptosis Assays (e.g., Annexin V/PI Staining) E->F If SI is favorable G Cell Cycle Analysis (e.g., Flow Cytometry) E->G If SI is favorable H Signaling Pathway Analysis (e.g., Western Blot) E->H If SI is favorable

Fig. 1: Experimental workflow for assessing the selectivity of a compound.

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RauvoyunineC Hypothetical Active Compound (e.g., this compound) RauvoyunineC->Akt Inhibits

Fig. 2: Hypothetical signaling pathway inhibition by an active compound.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Rauvoyunine C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from their synthesis and use to their ultimate disposal. Rauvoyunine C, a member of the indole (B1671886) alkaloid class of compounds, requires careful handling and adherence to specific disposal protocols to ensure laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE and immediate safety measures to be taken in the event of an accidental release.

Safety Measure Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[3]To protect eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[3]To prevent skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.[3]To protect against skin exposure from spills or contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3]To avoid inhalation of any dust or vapors, especially for powdered forms of the compound.
Accidental Release In case of a spill, avoid dust formation.[3] Sweep up the solid material and place it in a suitable, closed container for disposal.[3] Prevent the product from entering drains.[3]To contain the spill, prevent widespread contamination, and mitigate environmental release.

Experimental Protocol: Waste Collection and Disposal

The proper disposal of this compound should be treated as a critical part of the experimental workflow. Adherence to institutional and regulatory guidelines is mandatory.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips), and any personal protective equipment that has come into direct contact with the chemical.

  • Segregate this compound waste from other waste streams to prevent unintentional chemical reactions.

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[4] The container must be kept securely closed at all times, except when adding waste.[5]

  • The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration if it is in a solution.[4][5]

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5]

  • Ensure the storage area is well-ventilated and away from sources of ignition.[3]

4. Disposal Procedure:

  • Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[6]

  • Complete all necessary paperwork, such as a hazardous material pickup request form, providing an accurate description of the waste.[4]

  • Never dispose of this compound down the drain or in the regular trash.[3]

5. Empty Container Disposal:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5] The rinsate should be collected as hazardous waste. After rinsing, the original label should be defaced or removed before disposing of the container according to institutional guidelines.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle this compound in a Well-Ventilated Area A->B C Identify this compound Waste B->C D Select & Label a Compatible Hazardous Waste Container C->D E Segregate from Other Waste Streams D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Waste Contractor F->G H Complete Disposal Paperwork G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and minimizing environmental impact.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.